(Ac)Phe-Lys(Alloc)-PABC-PNP
Description
Properties
Molecular Formula |
C35H39N5O10 |
|---|---|
Molecular Weight |
689.71 |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Physicochemical and Biological Characterization of (Ac)Phe-Lys(Alloc)-PABC-PNP (CAS 2070009-39-9)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for the characterization of CAS 2070009-39-9, a molecule identified as (Ac)Phe-Lys(Alloc)-PABC-PNP.[1] This compound is classified as a cleavable ADC (Antibody-Drug Conjugate) linker, a critical component in the targeted delivery of therapeutic agents.[1] Given its role in drug development, a thorough understanding of its chemical and biological properties is paramount. This document outlines the logical workflow an experienced scientist would follow to build a comprehensive profile of this molecule, moving from fundamental identity confirmation to functional assessment.
Part 1: Core Identity and Physicochemical Profile
Before any biological assessment, establishing the identity, purity, and core physicochemical properties of the linker is a non-negotiable first step. This foundational data ensures the reproducibility and validity of all subsequent experiments.
1.1. Structural Verification and Purity Assessment
The initial task is to confirm that the material in hand matches the expected structure and is free from significant impurities that could confound results. The reported molecular formula for CAS 2070009-39-9 is C35H39N5O10, with a molecular weight of 689.7 g/mol .[1]
Experimental Protocol: HPLC Purity and Identity Confirmation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile). Prepare serial dilutions for the calibration curve.
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis detector.
-
Method:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at wavelengths relevant to the molecule's chromophores (e.g., 254 nm for the phenyl rings and 280 nm for the p-nitrophenyl group).
-
-
Analysis: The primary peak's retention time should be consistent across runs. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks. Commercial suppliers often report a purity of >96%.[1] For definitive identity confirmation, couple the HPLC to a mass spectrometer (LC-MS) to verify the parent ion mass matches the expected molecular weight (689.7 m/z).
1.2. Core Physicochemical Properties
Understanding properties like solubility and stability is critical for formulation, handling, and predicting in vivo behavior.
| Property | Description | Experimental Approach | Significance in Drug Development |
| Molecular Formula | C35H39N5O10[1] | Mass Spectrometry (HRMS) | Confirms elemental composition. |
| Molecular Weight | 689.7 g/mol [1] | Mass Spectrometry (LC-MS) | Essential for all stoichiometric calculations. |
| Solubility | Not experimentally reported in public literature. | Kinetic and Thermodynamic Solubility Assays | Determines appropriate solvents and concentrations for in vitro assays and informs potential formulation strategies. Poor solubility can be a major hurdle. |
| Chemical Stability | Not experimentally reported in public literature. | Forced degradation studies (acid, base, oxidative, light, heat) analyzed by HPLC. | Assesses the molecule's shelf-life and compatibility with different storage conditions and biological matrices. Linker stability is key to ensuring the ADC remains intact until it reaches the target. |
Part 2: The Role and Mechanism of a Cleavable ADC Linker
(Ac)Phe-Lys(Alloc)-PABC-PNP is designed as a protease-cleavable linker. The Phenylalanine-Lysine (Phe-Lys) dipeptide sequence is specifically engineered to be a substrate for lysosomal proteases, such as Cathepsin B. This design principle is a cornerstone of modern ADC technology.
Mechanism of Action:
-
Conjugation: The p-nitrophenyl (PNP) carbonate group is a reactive handle used to conjugate the linker to a therapeutic payload (the "drug"). The other end of the molecule is designed to be attached to an antibody.
-
Systemic Circulation: Once assembled into an ADC and administered, the linker is designed to be stable in the bloodstream, preventing premature release of the payload.
-
Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a target cell (e.g., a cancer cell), and the entire ADC-antigen complex is internalized into the cell via endocytosis.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic organelle rich in degradative enzymes.
-
Proteolytic Cleavage: Inside the lysosome, proteases like Cathepsin B recognize and cleave the Phe-Lys bond.
-
Payload Release: This cleavage event triggers the self-immolative collapse of the PABC (p-aminobenzyl carbamate) spacer, which in turn liberates the active drug inside the target cell.
Workflow for ADC Linker Characterization
Caption: Hypothetical mechanism of an ADC delivering a PI3K inhibitor via the cleavable linker.
Part 4: Safety and Handling
While a comprehensive Material Safety Data Sheet (MSDS) is not publicly available for this specific compound, general laboratory safety precautions for handling potent chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. [2][3]* Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. [4]For long-term stability, storage at -20°C is often recommended for complex organic molecules.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste. [5] This guide provides a robust framework for the systematic evaluation of the ADC linker CAS 2070009-39-9. By following this logical progression from basic identity confirmation to functional biological assays, researchers can build a comprehensive data package essential for advancing drug development programs.
References
-
(Ac)Phe-Lys(Alloc)-PABC-PNP. Precise PEG. Available at: [Link]
Sources
Technical Guide: Cathepsin B Cleavable Peptide Linkers for Drug Delivery
[1]
Executive Summary
The efficacy of Antibody-Drug Conjugates (ADCs) and prodrugs hinges on the stability-release paradox: the construct must remain inert in systemic circulation (pH 7.4) yet release its cytotoxic payload rapidly upon internalization (pH 4.5–5.0). The Valine-Citrulline (Val-Cit) dipeptide linker, often coupled with a para-aminobenzyl carbamate (PABC) self-immolative spacer, represents the industry standard for resolving this paradox.
This guide details the mechanistic rationale, chemical design, and validation protocols for Cathepsin B (CatB) cleavable linkers. It is designed for medicinal chemists and biologists requiring actionable, field-proven methodologies.
Part 1: Mechanistic Foundation
The Enzyme: Cathepsin B
Cathepsin B is a lysosomal cysteine protease upregulated in many metastatic cancers.[1] Unlike other cathepsins, it exhibits both endopeptidase and exopeptidase activity.[2] Its active site contains a Cysteine-Histidine ion pair that requires a reducing environment for activity.
Substrate Specificity (The "Why"): The enzyme's specificity is dictated by its S2 and S1 binding pockets:
-
S2 Pocket (P2 position): A deep, hydrophobic pocket. It preferentially binds bulky, hydrophobic amino acids like Valine (Val) , Phenylalanine (Phe), or Alanine (Ala).
-
S1 Pocket (P1 position): Prefers basic or polar residues. While Arginine (Arg) is the natural substrate, it is too basic and unstable in serum. Citrulline (Cit) , a urea derivative isosteric to Arginine, is used because it maintains H-bonding capability without the charge, drastically improving plasma stability.[3]
The PABC Self-Immolative Spacer
Directly attaching a cytotoxic payload (e.g., MMAE, Doxorubicin) to the Val-Cit dipeptide often results in steric hindrance, preventing CatB from accessing the cleavage site.
The PABC spacer solves this by spatially separating the drug from the enzyme. Upon peptide bond hydrolysis, the PABC group undergoes a spontaneous 1,6-elimination (electronic cascade), releasing carbon dioxide and the free drug.[3]
Biological Pathway Diagram
The following diagram illustrates the intracellular trafficking and activation cascade of a Val-Cit-PABC ADC.
Caption: Figure 1.[4] Intracellular activation pathway of Cathepsin B cleavable ADCs. The construct remains stable in plasma but undergoes rapid degradation upon lysosomal entry.
Part 2: Linker Design & Comparative Data
While Val-Cit is the gold standard, Val-Ala is an emerging alternative for hydrophobic payloads.[3]
Comparative Analysis: Val-Cit vs. Val-Ala[1][4][6]
| Feature | Val-Cit (Valine-Citrulline) | Val-Ala (Valine-Alanine) |
| Hydrophobicity | High (Prone to aggregation) | Low (Better solubility) |
| Max DAR (Drug-Antibody Ratio) | Typically restricted to 2–4 | Can achieve 7–8 with limited aggregation |
| Plasma Stability (Human) | High | High |
| Plasma Stability (Mouse) | Unstable (Cleaved by Ces1C) | Moderate/High (More stable than Val-Cit) |
| Cleavage Kinetics (CatB) | Fast ( | Slower (approx. 2x slower than Val-Cit) |
| Primary Use Case | Standard payloads (MMAE, Dox) | Hydrophobic payloads (PBD dimers) |
Critical Insight: If your preclinical model is murine, be aware that mouse serum contains Carboxylesterase 1C (Ces1C) , which can prematurely cleave Val-Cit linkers, leading to false negatives in efficacy data. This enzyme is not present in humans.
Part 3: Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
This assay validates that your linker is a substrate for CatB. It is a mandatory quality control step before cell-based assays.
Reagents:
-
Enzyme: Human Liver Cathepsin B (Sigma or R&D Systems).
-
Buffer: 25 mM MES-Na (pH 5.0). Note: MES is preferred over acetate for stability.
-
Activator: 5 mM DTT (Dithiothreitol). Crucial: CatB active site oxidizes rapidly; DTT maintains the -SH group.
-
Substrate: Your Linker-Drug or Fluorogenic Control (Z-Arg-Arg-AMC).
-
Inhibitor (Control): CA-074 (Specific CatB inhibitor).
Protocol:
-
Activation: Dilute Cathepsin B to 10 µg/mL in MES buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes to activate the enzyme.
-
Reaction Setup:
-
Test Well: 90 µL Activated Enzyme + 10 µL Linker-Drug (100 µM stock in DMSO).
-
Negative Control: 90 µL Buffer (no enzyme) + 10 µL Linker-Drug.
-
Specificity Control: Pre-incubate enzyme with CA-074 (10 µM) for 10 mins before adding substrate.
-
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at T=0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction immediately by adding equal volume of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. This precipitates the enzyme.
-
Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS. Look for the mass of the Free Drug and the Linker Fragment .
Chemical Mechanism Visualization
The following diagram details the chemical events occurring during the "Release" phase of the biological pathway.
Caption: Figure 2. Chemical mechanism of PABC self-immolation following enzymatic cleavage.
Part 4: Troubleshooting & Optimization
Aggregation
Problem: Val-Cit is hydrophobic. High DAR conjugates precipitate or form aggregates (detectable by SEC-HPLC). Solution:
-
Switch to Val-Ala if the payload is also hydrophobic (e.g., PBDs).
-
Incorporate a PEG spacer (e.g., PEG4) between the antibody and the linker to mask hydrophobicity.
Premature Release in Mice
Problem: Unexpected toxicity or low efficacy in mouse xenografts despite good in vitro stability. Root Cause: Murine serum Ces1C cleaves Val-Cit. Solution:
-
Use Ces1C-knockout mice for PK studies.[4]
-
Modify the linker to protect against esterase activity (though this often reduces CatB cleavage efficiency).
-
Rely more heavily on rat or cynomolgus monkey data for safety profiles, as they better mimic human plasma stability.
References
-
Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity.[5] Bioconjugate Chemistry. Link
-
Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology. Link
-
Durbin, K. R., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics. Link
-
Pillow, T. H., et al. (2017). Decoupling Stability and Release in Antibody-Drug Conjugates Using a Novel Linker.[6] Chemical Science. Link
Sources
- 1. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment [mdpi.com]
- 2. hzdr.de [hzdr.de]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. scispace.com [scispace.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Deep Dive: Phe-Lys vs. Val-Cit ADC Linkers
The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes historical data, mechanistic insights, and practical protocols to distinguish between the two most pivotal peptide linkers in Antibody-Drug Conjugate (ADC) history.
Executive Summary
In the engineering of Antibody-Drug Conjugates (ADCs), the linker determines the delicate balance between systemic stability and intratumoral release.[][2][] While early generation ADCs (e.g., BR96-Doxorubicin) utilized the Phenylalanine-Lysine (Phe-Lys) dipeptide, the field overwhelmingly shifted toward the Valine-Citrulline (Val-Cit) linker, now the industry gold standard (e.g., Brentuximab vedotin).
This guide dissects the technical reasons for this shift, focusing on Cathepsin B selectivity , plasma stability profiles , and hydrophobicity-induced aggregation . It provides actionable protocols for evaluating these linkers in a preclinical setting.
Mechanistic Foundations: The Cathepsin B Trap
Both Phe-Lys and Val-Cit function as "smart" triggers designed to release cytotoxic payloads only upon internalization into the lysosome.
The Cleavage Mechanism
The primary mechanism relies on Cathepsin B , a cysteine protease highly upregulated in metastatic tumors.
-
Recognition: The dipeptide sequence mimics the enzyme's natural substrate. The P1 position (Lys or Cit) fits into the S1 pocket, while the P2 position (Phe or Val) fits into the S2 pocket.
-
Hydrolysis: Cathepsin B cleaves the amide bond at the C-terminus of the P1 residue.
-
Self-Immolation: Because the payload (e.g., Doxorubicin or MMAE) is often too sterically bulky for direct enzymatic cleavage, a para-aminobenzyl carbamate (PABC) spacer is inserted.[4][5][6] Upon peptide cleavage, the PABC spacer undergoes a spontaneous 1,6-elimination, releasing the free drug,
, and aza-quinone methide.[4][6]
Visualization of the Cleavage Pathway
The following diagram illustrates the specific cleavage event and subsequent elimination cascade.
Figure 1: Mechanism of Action for Cathepsin B-mediated linker cleavage and PABC self-immolation.[4]
Comparative Analysis: Phe-Lys vs. Val-Cit
The industry shift from Phe-Lys to Val-Cit was driven by specific biochemical liabilities observed during preclinical development.
Quantitative Performance Matrix
The following table summarizes the critical differences. Note that while Phe-Lys is actually cleaved faster by the pure enzyme, it fails in systemic stability metrics compared to Val-Cit.
| Feature | Phe-Lys (Phenylalanine-Lysine) | Val-Cit (Valine-Citrulline) |
| P1 Residue | Lysine (Basic, positively charged) | Citrulline (Neutral urea, isosteric to Arg) |
| Cathepsin B Kinetics | Faster ( | Slower (but sufficient for efficacy) |
| Mouse Plasma Stability | Poor ( | Moderate ( |
| Human Plasma Stability | High ( | High ( |
| Selectivity | Lower (Susceptible to trypsin-like proteases) | High (Citrulline is non-canonical) |
| Hydrophobicity | Moderate | High (Prone to aggregation) |
| Primary Failure Mode | Premature release in circulation (Mouse) | Aggregation / Hydrophobicity |
The "Mouse Plasma Liability" Explained
Causality: The rapid clearance of Phe-Lys ADCs in murine models is due to high levels of carboxylesterase 1C (Ces1C) and other non-specific proteases in rodent plasma that recognize the basic Lysine residue. Impact: Although human plasma lacks this specific esterase activity, the instability in mice makes preclinical toxicology and efficacy studies difficult to interpret. Val-Cit, utilizing the non-canonical amino acid Citrulline, evades these serum proteases while remaining a substrate for intracellular Cathepsin B.
Hydrophobicity and Aggregation
The Val-Cit Flaw: While Val-Cit solved the stability issue, it introduced a solubility problem. Val-Cit is highly hydrophobic.[2] When conjugated to hydrophobic payloads (like MMAE), it can cause the antibody to aggregate, leading to rapid clearance by the liver and potential immunogenicity. Mitigation: This led to the development of "hydrophilic" variants, such as Glu-Val-Cit , where a glutamic acid is added to the N-terminus to mask hydrophobicity.
Experimental Protocols
As a Senior Scientist, you must validate these properties in-house. Below are the self-validating protocols for synthesis and testing.
Protocol A: Cathepsin B Cleavage Assay
This assay quantifies the release rate of the free payload. It is the definitive test to verify linker functionality.
Reagents:
-
Human Liver Cathepsin B (Sigma or equivalent).
-
Activation Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
DTT (Dithiothreitol) or Cysteine (Activator).
-
HPLC Mobile Phase: Water/Acetonitrile with 0.1% TFA.
Step-by-Step Methodology:
-
Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Activation Buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes. Explanation: Cathepsin B is a cysteine protease and requires a reducing environment to activate the active site thiol.
-
Substrate Preparation: Prepare a 10 mM stock of the ADC or small molecule linker-payload mimic (e.g., Ac-Val-Cit-PABC-MMAE) in DMSO.
-
Reaction Initiation: Dilute the substrate to 50 µM in the activated enzyme solution (final DMSO < 2%).
-
Incubation: Incubate at 37°C in a water bath.
-
Sampling: At T=0, 5, 15, 30, 60, and 120 minutes, remove 50 µL aliquots.
-
Quenching: Immediately add 50 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge at 10,000 x g for 5 minutes. Inject the supernatant onto a C18 Reverse-Phase HPLC.
-
Calculation: Plot the Area Under Curve (AUC) of the released payload vs. time. Determine the initial velocity (
) and half-life ( ).
Validation Check: Include a "No Enzyme" control to ensure the linker is stable at pH 5.0 and does not hydrolyze spontaneously.
Protocol B: Plasma Stability Assessment
Objective: Differentiate between Phe-Lys and Val-Cit stability profiles.
-
Preparation: Collect pooled plasma (Mouse and Human).
-
Spike: Add ADC to plasma at a therapeutically relevant concentration (e.g., 10 µg/mL).
-
Incubation: Incubate at 37°C in a humidified incubator.
-
Timepoints: Harvest samples at 0h, 24h, 48h, 96h, and 7 days.
-
Extraction: Use Protein A magnetic beads to capture the ADC. Wash to remove unbound drugs.
-
Elution/Analysis: Elute the ADC or perform organic extraction of the plasma supernatant to detect free payload (indicating premature cleavage).
-
Result: Phe-Lys samples in mouse plasma will show significant free payload within 24 hours; Val-Cit should remain <5% released.
Decision Framework & Visualization
Use the following logic flow to select the appropriate linker for your drug candidate.
Figure 2: Decision Tree for Linker Selection based on stability and solubility requirements.
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies and antigen-binding conjugates." Bioconjugate Chemistry.
-
Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology. (Establishes Val-Cit-MMAE).[2][5][7]
-
Dorywalska, M., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma and Its Mitigation by Linker Design." Molecular Cancer Therapeutics.[5]
-
Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res. (Review of Phe-Lys vs Val-Cit properties).
-
Sanderson, R. J., et al. (2005). "In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate." Clinical Cancer Research.
Sources
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. preprints.org [preprints.org]
Technical Guide: Solubility & Handling of (Ac)Phe-Lys(Alloc)-PABC-PNP in Organic Solvents
Executive Summary
(Ac)Phe-Lys(Alloc)-PABC-PNP is a high-value, protease-cleavable linker intermediate used in the synthesis of Antibody-Drug Conjugates (ADCs).[1] Structurally, it comprises a dipeptide recognition sequence (Acetyl-Phenylalanine-Lysine) protected at the lysine side chain with an Allyloxycarbonyl (Alloc) group, linked to a self-immolative p-aminobenzyl carbamate (PABC) spacer and activated with a p-nitrophenyl (PNP) carbonate.
This guide addresses the critical physicochemical challenges of this molecule: balancing the solubility requirements of its hydrophobic peptide backbone with the hydrolytic instability of the activated PNP ester. Successful handling requires strict adherence to anhydrous conditions and the use of polar aprotic solvents.
Chemical Structure & Solubility Mechanics
Structural Analysis
The solubility profile is dictated by the competition between the hydrophobic protecting groups and the polar peptide bonds.
-
(Ac)Phe (Acetyl-Phenylalanine): Introduces aromatic hydrophobicity and eliminates the N-terminal charge, reducing water solubility.
-
Lys(Alloc): The Alloc group masks the epsilon-amine of lysine, converting a highly polar/charged residue into a hydrophobic carbamate. This drastically reduces solubility in aqueous buffers but enhances solubility in organic solvents.
-
PABC-PNP: The p-nitrophenyl carbonate is an electrophilic "active ester" designed for amine reactivity. It is highly susceptible to hydrolysis in the presence of water and nucleophiles.
Solvent Compatibility Matrix
The following table summarizes the solubility profile based on empirical application data for peptide-linker intermediates.
| Solvent Class | Solvent | Solubility Rating | Suitability | Notes |
| Polar Aprotic | DMF (Dimethylformamide) | Excellent | Primary | Standard solvent for conjugation. Dissolves >50 mg/mL.[2] |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent | Primary | Best for highly concentrated stocks. Difficult to remove via evaporation. |
| Polar Aprotic | DMA (Dimethylacetamide) | Good/Excellent | Alternative | Similar profile to DMF; useful if DMF incompatibility exists. |
| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | Good | Alternative | High boiling point; good for stubborn aggregates. |
| Chlorinated | DCM (Dichloromethane) | Moderate | Secondary | Good for precipitation/workup but may not fully dissolve peptide aggregates. |
| Ethers | THF (Tetrahydrofuran) | Moderate | Secondary | Often used as a co-solvent; ensure it is peroxide-free and anhydrous. |
| Protic | Water / Buffers | Insoluble | Avoid | Causes precipitation and rapid hydrolysis of PNP ester. |
| Alcohols | MeOH / EtOH | Low/Reactive | Avoid | Risk of solvolysis (transesterification) and poor solubility. |
Stability & Handling Protocols
The Hydrolysis Risk
The PNP carbonate is the "warhead" for conjugation. It reacts with amines to form carbamates. However, hydroxide ions (
-
Visual Indicator: The appearance of a distinct yellow tint in the solution indicates the release of p-nitrophenol, signaling linker degradation.
-
Moisture Control: All solvents must be Anhydrous (≤ 50 ppm water) .
Dissolution Protocol (Standard Operating Procedure)
This protocol ensures maximum solubility while preserving the active ester.
Materials:
-
(Ac)Phe-Lys(Alloc)-PABC-PNP (stored at -20°C).
-
Anhydrous DMF or DMSO (Sure/Seal™ or equivalent).
-
Desiccator.[3]
Step-by-Step Workflow:
-
Equilibration: Remove the vial from the freezer and let it warm to room temperature inside a desiccator (approx. 30 mins). Crucial: Opening a cold vial condenses atmospheric moisture onto the powder.
-
Solvent Preparation: Use a syringe to withdraw anhydrous DMF/DMSO through the septum. Do not pour.
-
Dissolution: Add solvent to the powder to achieve a concentration of 10–50 mM .
-
Agitation: Vortex gently or sonicate for 30–60 seconds. The solution should be clear and colorless.
-
Note: If the solution turns yellow immediately, the solvent contains water or free amines.
-
-
Usage: Use immediately for the coupling reaction. Do not store dissolved linker for extended periods (>24 hours) even at low temperatures.
Experimental Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the conjugation workflow.
Figure 1: Decision tree for the solubilization and quality check of the linker.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Solution turns yellow | Hydrolysis of PNP ester due to moisture or basic impurities. | Discard solution. Use fresh anhydrous solvent. Ensure glassware is dry. |
| Precipitation on dilution | "Crashing out" when adding aqueous buffer for conjugation. | Maintain organic co-solvent (e.g., DMF) at ≥20% v/v during reaction. Add linker slowly to the payload solution while vortexing. |
| Gel formation | High concentration leading to peptide stacking/aggregation. | Dilute with DMSO.[2][3] Warm gently to 30°C (do not overheat). |
| Incomplete Coupling | Linker hydrolysis competing with amine coupling. | Use an excess of linker (1.5 – 3.0 eq). Ensure pH is 7.5–8.5. Add linker last to the reaction mixture. |
References
-
Bioconjugate Chemistry. Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. (Discusses PNP ester stability). Available at: [Link]
-
National Institutes of Health (PMC). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Available at: [Link]
Sources
Introduction to Protease-Cleavable Antibody-Drug Conjugate Linkers
[1]
Strategic Rationale: The Stability-Release Paradox
In the engineering of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether; it is a logic gate. The fundamental challenge in ADC design is the Stability-Release Paradox : the construct must remain chemically inert while circulating in neutral blood plasma (pH 7.4) to prevent systemic toxicity, yet must rapidly disintegrate upon entering the tumor cell's lysosomal compartment.
Protease-cleavable linkers, particularly the valine-citrulline (Val-Cit) dipeptide, have emerged as the industry standard because they solve this paradox through enzymatic specificity rather than chemical instability (like acid-labile hydrazones). Unlike disulfide linkers that rely on intracellular reduction, protease linkers exploit the upregulation of lysosomal cysteine proteases—specifically Cathepsin B —in oncological phenotypes.[]
Why Cathepsin B?
Cathepsin B is a lysosomal cysteine protease often overexpressed in metastatic tissue.[2] It exhibits a unique ability to cleave peptide bonds at neutral to acidic pH. By designing a linker that mimics the substrate profile of Cathepsin B (e.g., a hydrophobic residue followed by a basic/hydrophilic residue), we create a "Trojan Horse" that is stable in serum (which contains protease inhibitors) but labile in the lysosome.
The Val-Cit-PABC Paradigm: Mechanism of Action
The most successful protease-cleavable linker design utilizes the Val-Cit-PABC motif. This system is composed of three distinct functional units:
-
The Trigger: The Valine-Citrulline dipeptide sequence.[2][3]
-
The Spacer: A para-aminobenzyl carbamate (PABC) group.[2][4]
-
The Payload: A cytotoxic agent (e.g., MMAE) attached via a carbamate bond.[4][5]
The Self-Immolative Cascade
A critical engineering challenge is that lysosomal enzymes like Cathepsin B are sterically sensitive. They cannot easily cleave a peptide bond if a bulky cytotoxic payload is attached directly to the C-terminus.
To resolve this, the PABC self-immolative spacer is introduced.[6][4]
-
Recognition: Cathepsin B recognizes the Val-Cit sequence.[2][3][4][7][][9][10][11]
-
Cleavage: The enzyme hydrolyzes the amide bond between the Citrulline and the PABC spacer (not the drug itself).
-
Collapse: This cleavage reveals an aniline amine on the PABC. The resulting electron cascade triggers a spontaneous 1,6-elimination , ejecting carbon dioxide and the free, unmodified drug.
Visualization of the Signaling Pathway
The following diagram illustrates the sequential processing of a Val-Cit-PABC ADC from internalization to drug release.
Figure 1: The sequential activation pathway of a Val-Cit-PABC ADC. The system relies on lysosomal trafficking to trigger the enzymatic cleavage event.
Structural Variations and Design Considerations
While Val-Cit is the gold standard (used in Brentuximab vedotin), it is not a universal solution. Hydrophobicity can lead to aggregation, particularly with high Drug-to-Antibody Ratios (DAR).[11]
Alternative Peptide Sequences
-
Val-Ala (Valine-Alanine): Less hydrophobic than Val-Cit.[4] This sequence allows for higher drug loading (DAR up to 7.4) with reduced aggregation risks, as seen in next-generation ADCs.
-
GGFG (Gly-Gly-Phe-Gly): Utilized in Trastuzumab deruxtecan (Enhertu).[10] This tetrapeptide is cleavable by both Cathepsin B and L. Its primary advantage is the ability to link to exatecan derivatives via an aminal moiety, facilitating the release of payloads that require specific chemical handling.
Comparative Analysis of Linker Chemistries
| Feature | Protease-Cleavable (Val-Cit) | Acid-Labile (Hydrazone) | Non-Cleavable (SMCC) |
| Plasma Stability | High (Stable at neutral pH) | Moderate (Hydrolyzes slowly) | Very High |
| Release Mechanism | Enzymatic (Cathepsin B)[3] | Chemical (pH < 5.0) | Lysosomal degradation of mAb |
| Payload Release | Free, unmodified drug | Often modified | Amino-acid capped drug |
| Bystander Effect | Yes (Drug can cross membranes) | Yes | No (Charged metabolite trapped) |
| Aggregation Risk | Moderate (Hydrophobic peptide) | Low | Low |
Experimental Protocol: Cathepsin B Cleavage Assay
To validate the integrity of a protease-cleavable linker, one must prove that the drug is released only in the presence of the enzyme and not merely due to buffer instability.
Protocol Overview
This assay incubates the ADC or linker-payload construct with activated human liver Cathepsin B. The release of free drug is quantified via HPLC or LC-MS/MS.[7]
Reagents Required:
-
Buffer: 25 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.
-
Activator: DTT (Dithiothreitol) or Cysteine (Essential to reduce the active site cysteine of Cathepsin B).
-
Enzyme: Human Liver Cathepsin B (Commercial grade).
-
Control: D-Val-Cit variant (Non-cleavable isomer) or Buffer-only (Negative control).
Step-by-Step Methodology
-
Activation of Enzyme:
-
Prepare a stock solution of Cathepsin B (e.g., 10 µg/mL) in 25 mM MES buffer (pH 6.0).
-
Add DTT to a final concentration of 2 mM.
-
Critical Step: Incubate at 37°C for 15 minutes. This reduces the active site cysteine, converting the enzyme from its zymogen/inactive form to its catalytically active form.
-
-
Substrate Incubation:
-
Add the ADC or small molecule linker-payload (dissolved in DMSO, <5% final vol) to the activated enzyme mixture.
-
Final substrate concentration: 10–50 µM.
-
Prepare a parallel Negative Control : Substrate in MES/DTT buffer without enzyme.
-
-
Time-Course Sampling:
-
Incubate at 37°C.
-
Aliquot samples at T=0, 1h, 4h, and 24h.
-
Quenching: Immediately stop the reaction by adding an equal volume of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. This precipitates the enzyme and halts hydrolysis.
-
-
Analysis:
-
Centrifuge samples (10,000 x g, 5 min) to remove protein precipitate.
-
Analyze supernatant via RP-HPLC.
-
Success Criteria: The "Free Drug" peak should increase over time in the Enzyme group, while remaining undetectable in the Negative Control.
-
Structural Logic of the Linker
The chemical architecture of a protease-cleavable linker is strictly modular. The diagram below details the connectivity required for proper function.
Figure 2: Modular architecture of a standard protease-cleavable ADC linker. The PABC spacer is the critical bridge allowing enzyme access to the peptide bond.
References
-
Dubowchik, G. M., et al. (2002).[4][12] "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity." Bioconjugate Chemistry, 13(4), 855–869.[13] Link
-
Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology, 21(7), 778–784. Link
-
Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research, 32, 3526–3540. Link
-
Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell, 9(1), 33-46. Link
-
Nakada, T., et al. (2019). "Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads." Bioorganic & Medicinal Chemistry Letters, 26(6), 1542-1545. (Basis for Enhertu/GGFG linker). Link
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads Tethered through Cleavable and Non-Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-phase peptide synthesis (SPPS) of Phe-Lys linkers
Application Note: Optimized SPPS Strategies for Cathepsin B-Cleavable Phe-Lys Linkers
Executive Summary
The Phe-Lys dipeptide sequence represents a critical class of enzymatically cleavable linkers used in Antibody-Drug Conjugates (ADCs). While the Valine-Citrulline (Val-Cit) linker is the industry standard, Phe-Lys offers distinct physicochemical properties, including enhanced hydrophobicity and accelerated cleavage kinetics by lysosomal Cathepsin B in specific payload contexts.
This Application Note details the "Modular Fragment Strategy," focusing on the high-fidelity synthesis of the protected intermediate Fmoc-Phe-Lys(Boc)-OH on 2-Chlorotrityl Chloride (2-CTC) resin. This approach is superior to linear synthesis on pre-loaded payload resins because it minimizes the risk of losing expensive cytotoxic payloads during SPPS and allows for rigorous purification of the linker before conjugation.
Strategic Design & Mechanistic Rationale
The Biological Trigger: Cathepsin B
The design of the Phe-Lys linker is grounded in the substrate specificity of Cathepsin B, a lysosomal cysteine protease upregulated in many metastatic cancers.
-
Mechanism: Cathepsin B acts as a peptidyl dipeptidase.[] It recognizes the basic residue (Lysine) at the P1 position and a hydrophobic residue (Phenylalanine) at the P2 position.
-
Cleavage Event: Upon internalization of the ADC into the lysosome, Cathepsin B hydrolyzes the amide bond between the C-terminus of Lysine and the self-immolative spacer (typically PABC: p-aminobenzyl carbamate).
-
Kinetics: Studies indicate that Phe-Lys linkers can exhibit up to 30-fold faster hydrolysis rates compared to Val-Cit analogues in isolated enzyme assays, potentially leading to more rapid payload release [1].
The "Modular Fragment" Advantage
Directly synthesizing the peptide on a resin loaded with a cytotoxic drug (e.g., PABC-MMAE) is risky due to the high cost of the payload and the harsh conditions of SPPS. The Modular Fragment Strategy decouples these steps:
-
Synthesize the protected dipeptide acid (Fmoc-Phe-Lys(Boc)-OH) on acid-sensitive resin.
-
Cleave under mild conditions (retaining side-chain protection).
-
Couple the purified fragment to the Drug-Spacer complex in solution.
Synthesis Workflow Visualization
Figure 1: The Modular Fragment Strategy workflow. By using 2-CTC resin and 1% TFA cleavage, the acid-labile Boc group on the Lysine side chain remains intact, yielding a fully protected building block ready for solution-phase coupling.
Detailed Experimental Protocols
Materials & Reagents
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 1.0–1.6 mmol/g). Note: Use low loading (0.6–0.8 mmol/g) to prevent aggregation.
-
Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH.
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Rationale: Superior suppression of racemization compared to HBTU/HATU.
-
Solvents: DMF (Peptide grade), DCM (Dichloromethane), MeOH (Methanol).
Step-by-Step Synthesis Protocol
Step 1: Resin Loading (The Critical Anchor) The first amino acid (Lysine) must be loaded carefully to avoid racemization, although Lys is less prone than Cys/His.
-
Weigh 2-CTC resin (1.0 g) into a fritted synthesis vessel.
-
Swell in dry DCM (10 mL) for 20 mins.
-
Dissolve Fmoc-Lys(Boc)-OH (0.6 eq relative to nominal resin loading) in DCM (10 mL). Add DIPEA (4.0 eq).
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Expert Insight: Using a deficit of amino acid (0.6 eq) ensures quantitative reaction of the amino acid and allows the remaining active chloride sites on the resin to be capped, controlling the final substitution level.
-
-
Capping: Add MeOH (1 mL) and DIPEA (2 mL) to the reaction mixture. Shake for 20 mins. This quenches unreacted trityl-chloride sites.
-
Wash: DCM (3x), DMF (3x), DCM (3x).[2]
Step 2: Fmoc Deprotection
-
Treat resin with 20% Piperidine in DMF (10 mL) for 5 mins. Drain.
-
Repeat treatment for 15 mins. Drain.
-
Wash: DMF (5x), DCM (3x).[3]
-
QC Check: Perform a UV quantitation of the fulvene-piperidine adduct to calculate precise loading level.
Step 3: Coupling of Phenylalanine
-
Dissolve Fmoc-Phe-OH (3.0 eq relative to loaded Lys), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in minimal DMF.
-
Pre-activation: Allow the mixture to stand for 2-3 minutes. This forms the active ester.
-
Add to the resin-bound Lysine. Shake for 60–90 minutes .
-
Validation: Perform a Kaiser Test (Ninhydrin). The beads should be colorless (no free amines). If blue, re-couple.
Step 4: Mild Acid Cleavage (Protected Fragment Isolation) This step is unique to the 2-CTC strategy. We want to cleave the peptide from the resin without removing the Boc group on the Lysine.
-
Prepare Cleavage Cocktail: 1% TFA (Trifluoroacetic acid) in DCM (v/v).
-
Wash resin thoroughly with DCM to remove all traces of DMF (DMF can cause side reactions during cleavage).
-
Add 10 mL of 1% TFA/DCM. Shake for 2 minutes.
-
Filter the solution immediately into a flask containing 10% Pyridine in Methanol (to neutralize the acid and prevent premature Boc removal).
-
Repeat this mild cleavage step 5–10 times.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the product by adding cold water or hexanes (depending on solubility).
-
Result: Fmoc-Phe-Lys(Boc)-OH.
Quality Control & Troubleshooting
Analytical Specifications
| Parameter | Method | Acceptance Criteria |
| Purity | RP-HPLC (C18 column, Water/ACN gradient) | > 95% |
| Identity | ESI-MS (Positive Mode) | Mass = Calc ± 1 Da |
| Racemization | Chiral HPLC or Marfey's Analysis | < 0.5% D-Phe isomer |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Loading Efficiency | Wet solvents or old resin | Use anhydrous DCM; verify resin activity. |
| Racemization of Phe | Over-activation (High Temp/Base) | Switch from HATU/DIPEA to DIC/Oxyma. Keep Temp < 25°C. |
| Premature Boc Loss | Cleavage time too long or TFA > 1% | Strictly limit TFA contact time to 2 min per cycle. Neutralize immediately. |
Mechanism of Action: Why Phe-Lys?
The efficacy of this linker relies on the precise molecular recognition by Cathepsin B.
Figure 2: The enzymatic cascade. Cathepsin B binds the Phe-Lys dipeptide.[4] The hydrolysis of the Lys-PABC amide bond destabilizes the PABC spacer, triggering a spontaneous 1,6-elimination that releases the free cytotoxic payload.
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry, 13(4), 855-869. Link
-
Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology, 21(7), 778-784. Link
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[2] A carrier for the solid phase synthesis of peptide fragments."[5][6][7] International Journal of Peptide and Protein Research, 37(6), 513-520. Link
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2] Chemical Reviews, 109(6), 2455-2504. Link
Sources
Application Note: Protocol for Conjugating (Ac)Phe-Lys(Alloc)-PABC-PNP to Cytotoxic Payloads
Executive Summary
This guide details the chemical protocol for conjugating the cleavable linker (Ac)Phe-Lys(Alloc)-PABC-PNP to amine-containing cytotoxic payloads (e.g., MMAE, Doxorubicin, Daunorubicin). This specific linker system is a cornerstone of Antibody-Drug Conjugate (ADC) technology, utilizing a Cathepsin B-sensitive dipeptide trigger and a self-immolative spacer to ensure stable systemic circulation and rapid intracellular drug release.[1]
The protocol is divided into two phases:
-
Payload Conjugation: Displacement of the p-nitrophenyl (PNP) carbonate by the payload amine.[2]
-
Linker Activation (Alloc Removal): Deprotection of the lysine side chain to generate the primary amine "handle" required for subsequent attachment to the antibody (or heterobifunctional spacers like SMCC/MC-OSu).
Scientific Background & Mechanism[3][4]
The Linker Architecture
The (Ac)Phe-Lys(Alloc)-PABC-PNP molecule is designed with three functional zones:
-
Enzymatic Trigger ((Ac)Phe-Lys): A dipeptide sequence capped with an acetyl group. It is highly specific for Cathepsin B , a lysosomal protease overexpressed in many tumor cells.[1] The Acetyl cap prevents premature degradation by aminopeptidases.
-
Self-Immolative Spacer (PABC): The p-aminobenzyl carbamate group separates the steric bulk of the linker from the cleavage site.[3] Upon peptide bond hydrolysis, the PABC group undergoes a spontaneous 1,6-elimination (electronic cascade), ejecting the free drug.[3]
-
Orthogonal Protection (Alloc): The Lysine
-amine is protected by an Allyloxycarbonyl (Alloc) group. This allows the synthesis of the Drug-Linker intermediate without side reactions. It is removed later using Palladium(0) catalysis to expose the site for antibody attachment.
Mechanism of Action
The biological release mechanism is a sequential cascade.
Figure 1: The linker remains stable in plasma.[1][4][3] Inside the lysosome, Cathepsin B cleaves the amide bond between Lysine and PABC. The resulting aniline intermediate is unstable and collapses to release the unmodified payload.
Pre-Experimental Considerations
Materials & Reagents
| Reagent | Grade | Purpose |
| (Ac)Phe-Lys(Alloc)-PABC-PNP | >95% Purity | Linker Scaffold |
| Cytotoxic Payload | >98% Purity | Drug (e.g., MMAE, Doxorubicin) |
| Anhydrous DMF or DMSO | Water <50 ppm | Solvent (Hydrolysis prevention) |
| HOAt (or HOBt) | High Purity | Catalyst (Accelerates PNP displacement) |
| DIPEA (Diisopropylethylamine) | Anhydrous | Base (Scavenges protons) |
| Pd(PPh3)4 | 99% | Catalyst for Alloc removal |
| Phenylsilane | Reagent Grade | Allyl scavenger |
Critical Safety Note
-
High Potency: The payloads (MMAE, Doxorubicin) are potent cytotoxins. All weighing and handling must occur inside a certified chemical fume hood or glovebox . Double-gloving and specific waste disposal protocols are mandatory.
-
PNP Release: The reaction releases p-nitrophenol, which is toxic and turns yellow upon deprotonation, serving as a visual indicator of reaction progress.
Protocol A: Conjugation of Payload
This step couples the payload amine to the linker via a carbamate bond.[2]
Reaction Scheme: Linker-O-CO-PNP + H2N-Drug -> Linker-O-CO-NH-Drug + p-Nitrophenol
Step-by-Step Procedure
-
Preparation of Payload Solution:
-
In a dry vial, dissolve 1.0 equivalent of the amine-bearing payload (e.g., Doxorubicin HCl or MMAE) in anhydrous DMF.
-
Concentration Target: 10–20 mg/mL.
-
Note: If the payload is a salt (e.g., HCl salt), add 1.5 equivalents of DIPEA to neutralize it.
-
-
Activation (Optional but Recommended):
-
Add 0.1 – 0.5 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole).
-
Expert Insight: While PNP esters react with primary amines directly, HOAt forms a highly reactive intermediate ester in situ, significantly speeding up the reaction and reducing the formation of impurities for sterically hindered payloads.
-
-
Linker Addition:
-
Add 1.1 – 1.2 equivalents of (Ac)Phe-Lys(Alloc)-PABC-PNP .
-
Add 2.0 equivalents of DIPEA (total base should be sufficient to keep pH ~8-9).
-
Observation: The solution should turn yellow immediately due to the release of p-nitrophenolate.
-
-
Incubation:
-
Stir at Room Temperature (20–25°C) under nitrogen or argon atmosphere.
-
Duration: 4 – 24 hours. Monitor by LC-MS.
-
Endpoint: Disappearance of the free payload peak and appearance of the Product mass [M+H]+.
-
-
Workup & Purification:
-
Method A (Precipitation): If the product is hydrophobic (e.g., MMAE conjugates), dilute the reaction mixture into 10 volumes of cold Diethyl Ether or Ethyl Acetate. Centrifuge the precipitate.
-
Method B (Prep-HPLC): For high purity, inject the crude DMF mixture directly onto a C18 Prep-HPLC column.
-
Mobile Phase: Water/Acetonitrile with 0.05% TFA or Formic Acid.
-
Gradient: 10% to 90% B over 40 mins.
-
-
Lyophilize fractions to obtain (Ac)Phe-Lys(Alloc)-PABC-Drug as a white/off-white powder.
-
Protocol B: Alloc Deprotection (Linker Activation)
The conjugate from Protocol A is not yet ready for antibody attachment because the Lysine amine is blocked by Alloc. This step removes the Alloc group.[5][6]
Reaction Scheme: Linker-Lys(Alloc)-Drug + Pd(0) + Silane -> Linker-Lys(NH2)-Drug + Allyl-Silane
Step-by-Step Procedure
-
Setup:
-
Dissolve the purified (Ac)Phe-Lys(Alloc)-PABC-Drug in anhydrous DMF or DCM (Concentration ~10 mg/mL).
-
Degas the solution by bubbling nitrogen for 5 minutes. Oxygen poisons the Pd(0) catalyst.
-
-
Catalyst Preparation:
-
Add 20 equivalents of Phenylsilane (Scavenger).
-
Add 0.05 – 0.1 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] .
-
Alternative Scavenger: Morpholine or Pyrrolidine (excess) can be used instead of silane, but Phenylsilane is often cleaner for solution-phase work.
-
-
Reaction:
-
Stir at Room Temperature in the dark (foil-wrapped vial) under Nitrogen.
-
Duration: 30 minutes – 2 hours.
-
Monitoring: LC-MS is critical here. Look for the mass shift corresponding to the loss of the Alloc group (Mass - 84 Da).
-
-
Purification (Critical):
-
Palladium removal is essential.
-
Precipitation: Precipitate into cold ether.[7] Wash the pellet 3x with ether to remove the scavenger and residual catalyst.
-
Final Polish: Prep-HPLC is highly recommended to ensure no metal contaminants remain, which could aggregate the antibody later.
-
-
Result:
-
You now possess (Ac)Phe-Lys(NH2)-PABC-Drug .
-
This amine is ready to react with NHS-ester linkers (e.g., SMCC, MC-NHS) to form the complete "Drug-Linker" ready for bioconjugation.
-
Experimental Workflow Diagram
Figure 2: Step-by-step conversion from raw linker to antibody-ready drug-linker intermediate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Hydrolysis of PNP ester | Ensure DMF is anhydrous (Molecular sieves). Avoid wet air. |
| Slow Reaction (Step 1) | Steric hindrance of Payload | Add HOAt (0.5 eq). Increase Temp to 35°C (cautiously). |
| Incomplete Alloc Removal | Catalyst Poisoning (O2) | Rigorously degas solvents. Use fresh Pd(PPh3)4. |
| Palladium Contamination | Poor Workup | Use scavenging resin (e.g., Thiol-silica) or Prep-HPLC. |
| Precipitation Issues | Product too soluble | Switch from Ether to Hexane/Ether mix or use cold water (if product insoluble in water). |
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity."[1][8] Bioconjugate Chemistry, 13(4), 855-869.
-
Firestone, R. A., et al. (1996). "Lysosomal enzymes cleave dipeptide prodrugs of doxorubicin."[1][8][4][3] Journal of Medicinal Chemistry.
-
Thieriet, N., et al. (2000). "Alloc protecting group removal protocol using Pd(PPh3)4 and Phenylsilane." Organic Letters.
-
BenchChem Application Notes. "Protocols for Payload Attachment to Fmoc-Phe-Lys(Trt)-PAB-PNP Linker." (Adapted for Alloc variants).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. books.rsc.org [books.rsc.org]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimization of PABC-PNP Carbonate Displacement by Amine Payloads
Part 1: Introduction & Mechanistic Grounding
The Role of PABC-PNP in ADC Design
The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in antibody-drug conjugate (ADC) linkers, facilitating the release of unmodified cytotoxic payloads upon protease cleavage (e.g., by Cathepsin B). The active intermediate, PABC-PNP (p-nitrophenyl carbonate) , serves as the electrophilic pivot point.
In this reaction, the PABC-PNP carbonate undergoes nucleophilic substitution by an amine-containing payload (e.g., Doxorubicin, MMAE) to form a stable carbamate linkage. This bond is stable in circulation but spontaneously decomposes via 1,6-elimination after the enzymatic cleavage of the upstream peptide (e.g., Val-Cit), releasing the free drug.
Mechanistic Insight: The Nucleophilic Cascade
The reaction is a classic addition-elimination at the carbonyl center.
-
Nucleophilic Attack: The lone pair of the payload's amine attacks the carbonyl carbon of the PABC-PNP.
-
Tetrahedral Intermediate: A transient intermediate forms.
-
Elimination: The p-nitrophenolate (PNP) anion is expelled as a leaving group.
-
Visual Indicator: The release of PNP turns the reaction mixture bright yellow (
nm), providing a built-in visual QC for reaction progress.
Critical Criticality: The pKa of the payload amine dictates reactivity. Primary amines (high nucleophilicity) react rapidly at room temperature. Secondary or sterically hindered amines (e.g., auristatins) often require catalysis or elevated temperatures.
Part 2: Experimental Protocols
Materials & Reagents[1][2]
-
Linker Precursor: mc-Val-Cit-PABC-PNP (or similar Fmoc/Boc protected variants).
-
Payload: Amine-bearing cytotoxic agent (e.g., MMAE, MMAF, Doxorubicin HCl).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA). Note: Solvents must be <50 ppm water to prevent hydrolysis.
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine.
-
Catalyst (Optional): 1-Hydroxy-7-azabenzotriazole (HOAt).
Protocol A: Standard Displacement (Primary Amines)
Target: Doxorubicin, Daunorubicin, and unhindered primary amines.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Amine Payload (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: If the payload is a salt (e.g., HCl), add DIPEA (1.5 – 2.0 equiv) and stir for 5 minutes to generate the free base.
-
Coupling: Add PABC-PNP carbonate (1.05 – 1.1 equiv) as a solid or dissolved in minimal DMF.
-
Monitoring: Stir at 23°C in the dark. The solution should turn yellow within 5–10 minutes.
-
QC Check: Monitor by LC-MS or TLC (monitor consumption of PNP-carbonate).[1]
-
-
Completion: Reaction is typically complete in 2–12 hours.
-
Workup: Precipitate the crude product by adding the reaction mixture dropwise into cold Diethyl Ether or MTBE (10x volume). Centrifuge and wash the pellet to remove liberated p-nitrophenol.
Protocol B: Catalyzed Displacement (Secondary/Hindered Amines)
Target: MMAE, MMAF, and bulky secondary amines.
-
Preparation: Dissolve Amine Payload (1.0 equiv) and PABC-PNP carbonate (1.2 – 1.5 equiv) in anhydrous DMF.
-
Catalysis: Add HOAt (0.5 – 1.0 equiv).
-
Why HOAt? It forms a highly reactive active ester intermediate (PABC-OAt) that is less sterically demanding and more electrophilic than the PNP ester, facilitating attack by hindered amines [1].
-
-
Base: Add DIPEA (2.0 – 3.0 equiv) and Pyridine (optional, 1.0 equiv).
-
Reaction: Stir at 35–40°C for 24–48 hours.
-
Note: Secondary amines react significantly slower. If conversion stalls, add fresh PABC-PNP (0.2 equiv) and base.
-
-
Workup: Due to the excess reagents, purification via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA) is recommended over simple precipitation.
Part 3: Critical Parameters & Troubleshooting
Optimization Table
| Parameter | Standard Condition | Difficult/Hindered Condition | Rationale |
| Stoichiometry | 1:1.1 (Payload:Linker) | 1:1.5 (Payload:Linker) | Drive equilibrium for slow kinetics. |
| Base | DIPEA (2 eq) | DIPEA (3 eq) + Pyridine | Pyridine acts as a nucleophilic catalyst. |
| Catalyst | None | HOAt (1 eq) | HOAt reduces steric barrier for attack. |
| Temperature | 20–25°C | 35–45°C | Overcomes activation energy barrier. |
| Concentration | 0.1 M | 0.2 – 0.5 M | Higher concentration favors bimolecular reaction. |
Troubleshooting Guide
-
Issue: Low Yield / Hydrolysis.
-
Cause: Wet solvent. The PNP ester hydrolyzes to PABC-OH (benzyl alcohol) rapidly in the presence of water and base.
-
Fix: Use freshly distilled DMF or commercial "Anhydrous" grade stored over molecular sieves.
-
-
Issue: Incomplete Conversion.
-
Cause: Payload amine is protonated or sterically blocked.
-
Fix: Check pH (wet pH paper should be >8). Add HOAt. Increase temperature to 40°C.
-
-
Issue: Side Products (Urea formation).
-
Cause: Isocyanate formation (rare but possible with PABC).
-
Fix: Keep temperature below 50°C.
-
Part 4: Visualization (Graphviz)
Pathway Diagram: Reaction Logic & Mechanism
The following diagram illustrates the decision logic for selecting the correct protocol and the chemical mechanism involved.
Caption: Decision matrix for protocol selection based on amine nucleophilicity and steric hindrance.
Part 5: References
-
Dubowchik, G. M. , Firestone, R. A., Padilla, L., Willner, D., Hofstead, S. J., Mosure, K., ...[2] & Trail, P. A. (2002).[2] Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity.[2] Bioconjugate Chemistry, 13(4), 855-869.[2]
-
Toki, B. E. , Cerveny, C. G., Wahl, A. F., & Senter, P. D. (2002). Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of anticancer prodrugs. The Journal of Organic Chemistry, 67(6), 1866-1872.
-
Doronina, S. O. , Toki, B. E., Torgov, M. Y., Mendelsohn, B. A., Cerveny, C. G., Chace, D. F., ... & Senter, P. D. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology, 21(7), 778-784.
Sources
Application Note & Protocol: Synthesis of Doxorubicin-Phe-Lys Conjugates for Targeted Drug Delivery
Abstract
Doxorubicin (DOX) is a cornerstone of chemotherapy, valued for its potent, broad-spectrum anticancer activity. However, its clinical application is often hampered by severe dose-limiting toxicities, most notably cardiotoxicity, and the emergence of multidrug resistance.[1][2] To mitigate these adverse effects and enhance therapeutic efficacy, targeted drug delivery strategies are paramount. This document provides a detailed guide to the synthesis of a doxorubicin-peptide conjugate utilizing a Phenylalanine-Lysine (Phe-Lys) dipeptide linker. This specific linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are frequently overexpressed in the tumor microenvironment.[3][] This targeted release mechanism ensures that the cytotoxic payload is liberated preferentially within cancer cells, thereby increasing the therapeutic index and minimizing systemic exposure.[5][6] We present a comprehensive protocol covering the solid-phase synthesis of the Phe-Lys linker, its subsequent conjugation to doxorubicin, and the essential purification and characterization of the final product.
Introduction: The Rationale for Phe-Lys Linkers in Doxorubicin Conjugates
The core principle behind this conjugate design is to mask the activity of doxorubicin until it reaches its intended target. By covalently attaching DOX to a peptide via its daunosamine sugar's primary amine, we create a prodrug. The choice of the Phe-Lys dipeptide as a linker is strategic, leveraging the unique biology of cancer cells.
Many solid tumors exhibit elevated levels of lysosomal proteases, particularly the cysteine protease Cathepsin B.[3][] Cathepsin B plays a significant role in tumor progression, invasion, and metastasis. Its enzymatic activity can be harnessed for therapeutic benefit. The Phe-Lys sequence is a known substrate for Cathepsin B.[][7]
Upon internalization of the DOX-Phe-Lys conjugate into a cancer cell (typically via endocytosis), it is trafficked to the lysosome. The acidic environment and high concentration of Cathepsin B within the lysosome facilitate the enzymatic cleavage of the peptide linker. This cleavage, often coupled with a self-immolative spacer like p-aminobenzyloxycarbonyl (PABC), results in the release of free, unmodified doxorubicin directly at the site of action.[6][7] This intracellular release mechanism is critical for maximizing cytotoxicity against malignant cells while sparing healthy tissues.
Figure 1: Intracellular activation of the DOX-Phe-Lys conjugate. The conjugate is internalized and trafficked to the lysosome, where Cathepsin B cleaves the linker to release active doxorubicin, leading to apoptosis.
Overall Synthesis Workflow
The synthesis of the doxorubicin-Phe-Lys conjugate is a multi-stage process that combines solid-phase peptide synthesis (SPPS) and solution-phase conjugation chemistry. The key stages are:
-
Dipeptide Synthesis: The protected dipeptide, Fmoc-Phe-Lys(Boc)-OH, is assembled on a solid support resin.
-
Cleavage: The dipeptide is cleaved from the resin.
-
Conjugation: The dipeptide's C-terminus is activated and reacted with the primary amine of doxorubicin.
-
Purification & Analysis: The final conjugate is purified by preparative HPLC and its identity and purity are confirmed by LC-MS and NMR.
Figure 2: High-level experimental workflow for the synthesis and purification of the DOX-Phe-Lys conjugate.
Materials and Reagents
Proper preparation and sourcing of high-purity reagents are critical for success.
| Reagent/Material | Grade | Recommended Supplier |
| Doxorubicin HCl | >98% (HPLC) | Sigma-Aldrich, LC Laboratories |
| 2-Chlorotrityl chloride resin | 100-200 mesh, ~1.2 mmol/g | Novabiochem, CEM Corporation |
| Fmoc-Lys(Boc)-OH | >99% | CEM Corporation, Bachem |
| Fmoc-Phe-OH | >99% | CEM Corporation, Bachem |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich, Alfa Aesar |
| Piperidine | Anhydrous, >99.5% | Sigma-Aldrich |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | >98% | GL Biochem, Chem-Impex |
| Trifluoroacetic acid (TFA) | Reagent grade, >99% | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Water (H₂O) | HPLC grade / 18.2 MΩ·cm | Millipore Milli-Q system |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Phe-Lys(Boc)-OH Dipeptide
This protocol utilizes the widely adopted Fmoc/tBu strategy for SPPS.[8][9] The 2-chlorotrityl chloride resin is chosen as it allows for the cleavage of the peptide while keeping the side-chain protecting groups intact, which is advantageous for subsequent solution-phase chemistry.
1.1. Resin Preparation and First Amino Acid Loading (Fmoc-Lys(Boc)-OH):
-
Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in anhydrous DCM (15 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Lys(Boc)-OH (2 eq, 2.4 mmol, 1.12 g) in anhydrous DCM (10 mL). Add DIPEA (4 eq, 4.8 mmol, 0.84 mL).
-
Add the amino acid solution to the resin and shake at room temperature for 2 hours.
-
To cap any remaining reactive trityl groups, add 1 mL of methanol and shake for 15 minutes.
-
Drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
1.2. Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. Causality: Thorough washing is crucial as residual piperidine will neutralize the subsequent coupling reaction.
1.3. Second Amino Acid Coupling (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 eq, 3.6 mmol, 1.40 g) and HATU (2.9 eq, 3.48 mmol, 1.32 g) in 10 mL of anhydrous DMF.
-
Add DIPEA (6 eq, 7.2 mmol, 1.26 mL) to the solution and pre-activate for 2 minutes. Expertise Insight: Pre-activation ensures the rapid formation of the active ester, maximizing coupling efficiency.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake at room temperature for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
1.4. Final Cleavage from Resin:
-
Wash the resin with DCM (3x) and allow it to dry partially.
-
Prepare a cleavage cocktail of DCM/TFA/TIS (94:1:5 v/v/v). Trustworthiness: The use of TIS as a scavenger prevents side reactions, particularly the re-attachment of the peptide to the resin or side-chain modifications.
-
Add 15 mL of the cleavage cocktail to the resin and shake gently for 1 hour.
-
Drain the solution into a round-bottom flask. Wash the resin twice more with the cleavage cocktail.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the protected dipeptide, Fmoc-Phe-Lys(Boc)-OH, as a white solid.
Protocol 2: Conjugation of Dipeptide to Doxorubicin
This step involves the formation of an amide bond between the C-terminal carboxyl group of the dipeptide and the primary amine on the daunosamine moiety of doxorubicin.[10][11]
Figure 3: Chemical conjugation scheme overview.
-
Dissolve the protected dipeptide, Fmoc-Phe-Lys(Boc)-OH (1.5 eq, 0.15 mmol), and HATU (1.45 eq, 0.145 mmol) in 5 mL of anhydrous DMF.
-
In a separate light-protected vial, dissolve Doxorubicin HCl (1.0 eq, 0.1 mmol, 58.0 mg) in 5 mL of anhydrous DMF.
-
Add DIPEA (3.0 eq, 0.3 mmol, 52 µL) to the doxorubicin solution to neutralize the HCl salt, resulting in a deep purple solution.
-
Add the pre-activated dipeptide solution dropwise to the doxorubicin solution with stirring.
-
Protect the reaction from light by wrapping the vial in aluminum foil and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by analytical HPLC or LC-MS until the doxorubicin starting material is consumed.
Protocol 3: Purification and Final Deprotection
Purification is performed using reverse-phase HPLC (RP-HPLC) to isolate the conjugate from unreacted starting materials and coupling reagents.
-
Once the reaction is complete, dilute the reaction mixture with 1 mL of 50:50 Acetonitrile/Water.
-
Filter the solution through a 0.45 µm syringe filter.
-
Purify the crude product using preparative RP-HPLC with a C18 column. A typical gradient is 20-80% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.
-
Collect fractions corresponding to the product peak (identified by its UV absorbance at 254 nm and 480 nm).
-
Combine the pure fractions and lyophilize to obtain the Fmoc- and Boc-protected conjugate as a red, fluffy solid.
-
For final deprotection, dissolve the protected conjugate in a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.
-
Stir for 2 hours at room temperature.
-
Evaporate the TFA under a stream of nitrogen.
-
Precipitate the final product, DOX-Phe-Lys, by adding cold diethyl ether. Centrifuge to collect the red pellet, wash with ether, and dry under vacuum.
-
Re-purify the final deprotected conjugate using RP-HPLC with the same gradient to ensure high purity. Lyophilize the pure fractions to yield the final product as a red solid (TFA salt).
Characterization Data
The final product must be rigorously characterized to confirm its identity, purity, and integrity.
| Analysis Method | Parameter | Expected Result |
| Analytical RP-HPLC | Purity | >95% (at 254 nm and 480 nm) |
| Retention Time | Varies by system; should be a single, sharp peak later than free DOX | |
| ESI-MS | Molecular Weight | Calculated: [M+H]⁺ for C₄₁H₄₈N₄O₁₃ = 789.33 g/mol |
| Found: m/z = 789.3 ± 0.2 | ||
| ¹H NMR (DMSO-d₆) | Structural Confirmation | Appearance of characteristic aromatic peaks for Phe (~7.2-7.3 ppm) and amide protons. Shift of DOX protons adjacent to the new amide bond. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Coupling Efficiency | 1. Incomplete Fmoc deprotection.2. Inactive coupling reagents.3. Peptide aggregation. | 1. Increase piperidine treatment time; ensure thorough washing.2. Use fresh, high-quality reagents stored under anhydrous conditions.3. Use a more polar solvent or add chaotropic salts. |
| Multiple Peaks in Conjugation | 1. Side reactions of doxorubicin.2. Racemization of amino acids.3. Degradation of product. | 1. Protect reaction from light; ensure anhydrous conditions.2. Use HATU/DIPEA which minimizes racemization compared to other reagents.3. Minimize reaction time; purify promptly. |
| Low Purification Yield | 1. Poor solubility of the conjugate.2. Irreversible binding to the column.3. Product degradation during lyophilization. | 1. Add organic modifiers (e.g., isopropanol) to the mobile phase.2. Use a different column chemistry or gradient profile.3. Ensure complete removal of TFA before lyophilization. |
Conclusion
This application note provides a robust and reproducible methodology for the synthesis of doxorubicin-Phe-Lys conjugates. The strategic use of a Cathepsin B-cleavable linker represents a validated approach to developing tumor-targeted chemotherapeutics with an improved safety profile. The detailed protocols for synthesis, purification, and characterization serve as a comprehensive guide for researchers in drug development and medicinal chemistry, enabling the exploration of next-generation anticancer agents.
References
-
Dubowchik, G. M., & Walker, M. A. (1999). Receptor-mediated and enzyme-dependent targeting of cytotoxic drugs. Pharmacology & Therapeutics, 83(2), 67-123. [Link]
-
Kratz, F., Müller, I. A., Ryppa, C., & Warnecke, A. (2008). Prodrug strategies in cancer chemotherapy. Chemical Reviews, 108(2), 1517-1613. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
de Groot, F. M., de Bart, A. C., Verheijen, J. H., & Scheeren, H. W. (2001). Design, synthesis, and biological evaluation of a dual-tumor-specific prodrug of doxorubicin. Journal of Medicinal Chemistry, 44(11), 1731-1738. [Link]
-
Doronina, S. O., Bovee, T. D., Senter, P. D., & Wahl, A. F. (2003). Development of potent and selective antibody-drug conjugates for cancer therapy. Nature Biotechnology, 21(7), 778-784. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. [Link]
-
Wu, X., & Chen, X. (2018). Peptide-Drug Conjugates for Cancer Therapy. Trends in Pharmacological Sciences, 39(3), 313-326. [Link]
Sources
- 1. SYNTHESIS OF DOXORUBICIN-URSODEOXYCHOLIC ACID CONJUGATES FOR TARGETED LIVER CANCER THERAPY [repository.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Transferrin Receptor-Targeted Peptide–Doxorubicin Conjugates: Synthesis and In Vitro Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of Phenylsilane Scavengers for Alloc Deprotection
Executive Summary
The Allyloxycarbonyl (Alloc) group is a critical orthogonal protecting group in peptide and organic synthesis, particularly for the protection of lysine side chains (
While the removal of Alloc is catalyzed by Palladium(0), the reaction is stoichiometric in its consumption of the allyl moiety. This requires a highly efficient scavenger to intercept the
This guide details the optimization of Phenylsilane (
Mechanistic Insight: The Catalytic Cycle
To optimize the reaction, one must understand the underlying organometallic cycle. The deprotection is not a simple hydrolysis; it is a Pd(0)-catalyzed allyl transfer .
The Pathway[1][2][3]
-
Oxidative Addition: The Pd(0) catalyst (typically
) coordinates to the allyl alkene and oxidatively inserts into the C-O bond. This releases and forms a cationic -allyl palladium complex. -
Nucleophilic Attack (Scavenging): This is the rate-determining step in many suboptimal protocols. The scavenger must attack the
-allyl ligand. -
Hydride Transfer: Phenylsilane acts as a hydride donor . It attacks the
-allyl complex, reducing the allyl group to propene gas ( ) and regenerating the Pd(0) catalyst for the next cycle.
Why Phenylsilane?
-
Irreversibility: Dimedone forms a stable C-allylated solid byproduct that can remain trapped in the resin matrix. Phenylsilane generates propene, which leaves the vessel as a gas, driving the equilibrium forward (Le Chatelier’s principle).
-
Kinetics: Hydride transfer from hypervalent silicate intermediates is significantly faster than carbon nucleophile attack (dimedone) or nitrogen nucleophile attack (morpholine).
Figure 1: The catalytic cycle of Alloc deprotection using Phenylsilane.[1][2][3][4] Note the generation of Propene gas, which drives the reaction to completion.
Optimization Parameters
Stoichiometry
The standard error in Alloc deprotection is under-dosing the scavenger. The allyl group must be removed quantitatively.
-
Recommended: 20–25 equivalents of
relative to the resin loading. -
Catalyst: 0.10–0.35 equivalents of
. -
Note: While 0.1 eq of Pd is theoretically sufficient, SPPS matrices often trap catalyst; 0.35 eq ensures robust turnover.
Solvent Systems
The solvent must swell the resin (polystyrene/PEG) while solubilizing the non-polar Pd catalyst.
-
DCM (Dichloromethane): The gold standard for swelling and solubility.
-
CHCl3: An effective alternative if DCM is restricted.
-
DMF: Avoid if possible during the deprotection step. Pd(0) catalysts are less stable in DMF over time, and oxygen scavenging is less efficient. Use DMF only for subsequent wash steps.
Atmosphere and Oxygen Sensitivity
is air-sensitive (oxidizes to inactive Pd(II)).-
Strict Protocol: Sparging solvents with Argon/Nitrogen is required for high-value or long-sequence synthesis.
-
Robust Protocol: For short peptides or routine synthesis, phenylsilane acts as a mild reducing agent that can tolerate small amounts of atmospheric oxygen, often rendering strict inert atmosphere unnecessary for rapid (15 min) reactions.
Standardized Protocol (SPPS)
Objective: Removal of Alloc from a Lysine side chain on Rink Amide resin.
Materials
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
].[1][2] -
Scavenger: Phenylsilane (
).[2][5] -
Solvent: Anhydrous Dichloromethane (DCM).
-
Wash Solvents: DCM, DMF, Sodium Diethyldithiocarbamate (0.5% w/v in DMF).
Workflow Diagram
Figure 2: Operational workflow for solid-phase Alloc deprotection.
Step-by-Step Procedure
-
Resin Preparation:
-
Swell the resin in DCM for 15 minutes. Drain.
-
Why: Ensures the polymer matrix is accessible to the bulky Pd complex.
-
-
Catalyst Cocktail Preparation (Fresh):
-
Dissolve
(0.35 eq) and Phenylsilane (20 eq) in dry DCM. -
Note: The solution should be yellow/orange. If it turns black immediately, the Pd is oxidized or the solvent is too wet.
-
-
Reaction (Cycle 1):
-
Add cocktail to resin. Agitate gently (nitrogen bubbling or shaker) for 20 minutes .
-
Observation: Gas evolution (propene) may be observed. Ensure the vessel is vented.
-
Drain the solvent.[2]
-
-
Reaction (Cycle 2):
-
Repeat Step 2 and 3 with a fresh cocktail.
-
Why: Two cycles are mandatory to drive the reaction to >99% completion and prevent "deletion sequences" in the final peptide.
-
-
Palladium Washing (CRITICAL):
-
The resin will likely be grey/brown due to trapped Pd.
-
Wash 3x with 0.5% Sodium Diethyldithiocarbamate in DMF .
-
Why: This chelator binds residual Pd, turning the solution yellow/brown, and removing it from the resin. Failure to do this will poison subsequent coupling steps.
-
-
Silyl Byproduct Removal:
-
Wash 5x with DCM.
-
Wash 3x with MeOH (to contract resin and wash away silyl species).
-
Wash 3x with DMF (to re-swell for next coupling).
-
Comparative Analysis of Scavengers
Why choose Phenylsilane over established alternatives?
| Feature | Phenylsilane ( | Dimedone | Morpholine/Borane |
| Mechanism | Hydride Transfer (Reduction) | Carbon Nucleophile (Alkylation) | Nucleophilic Attack |
| Byproduct | Propene (Gas) | C-Allyl Dimedone (Solid) | N-Allyl Morpholine (Liquid) |
| Kinetics | Very Fast (<15 min) | Slow (1-2 hours) | Moderate |
| Workup | Easy (Gas escapes) | Difficult (Precipitates on resin) | Moderate |
| Toxicity | Low/Moderate | Low | Moderate |
| Cost | Moderate | Low | Low |
Troubleshooting & Quality Control
Problem: Incomplete Deprotection
-
Diagnosis: Kaiser Test (ninhydrin) is not dark blue, or LCMS shows mass of protected peptide (+84 Da).
-
Solution: Increase Pd catalyst load to 0.5 eq. Ensure DCM is anhydrous. Check if the resin was properly swollen.
Problem: Grey/Black Resin
-
Diagnosis: Residual Palladium trapped in the matrix.
-
Solution: Increase the number of Sodium Diethyldithiocarbamate washes. Alternatively, use a solution of 1% DIEA in DMF to help wash out Pd complexes.
Problem: Coupling Failure After Deprotection
-
Diagnosis: The amine is free, but the next amino acid won't couple.
-
Solution: This is often due to silyl byproducts coating the resin beads. Perform alternating DCM / MeOH washes (shrink/swell method) to dislodge silicon residues.
References
-
Thieriet, N., et al. (1997). "Use of Alloc-amino acids in solid-phase peptide synthesis.[1] Tandem deprotection-coupling reactions using neutral conditions." Tetrahedron Letters, 38(41), 7275-7278.[1]
- Core Reference: The seminal paper establishing Phenylsilane as a superior scavenger for SPPS.
-
Guibé, F. (1998). "Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium π-allyl methodology." Tetrahedron, 54(13), 2967-3042.
- Core Reference: Comprehensive review of the mechanism and scavenger comparisons.
-
Gomez-Martinez, P., et al. (1999). "N-Alloc protection in solid phase peptide synthesis: a useful alternative for the synthesis of cyclic peptides." Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874.
-
Biotage Application Notes.
-
Modern Context: Validation of air tolerance and automated protocols.[7]
-
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Application Note: Precision Bioconjugation Strategies for Lysine-Based Peptide Linkers
Executive Summary
Lysine bioconjugation remains the workhorse of protein engineering due to the high abundance and solvent accessibility of the
This guide details the protocols for controlling this stochasticity. We focus on N-hydroxysuccinimide (NHS) ester chemistry, the gold standard for lysine modification, and provide strategies to tune selectivity between the N-terminus (
The Chemistry of Lysine Conjugation[1][2][3][4][5][6][7]
The primary mechanism involves the nucleophilic attack of a deprotonated primary amine on an activated ester (typically NHS or Sulfo-NHS). This reaction forms a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[2]
Mechanistic Pathway[2][7]
The reaction is governed by the availability of the unprotonated amine (
-
Lysine
-amine pKa: ~10.5[1] -
N-terminal
-amine pKa: ~8.9
At physiological pH (7.4), a small fraction of amines are deprotonated and reactive. Increasing pH increases reactivity but also accelerates the competing hydrolysis of the NHS ester.
Linker Selection & Design
Before beginning the protocol, select the linker architecture based on the intended application.
| Feature | Non-Cleavable Linkers | Cleavable Linkers |
| Chemistry | Thioether (SMCC), Amide (NHS-PEG) | Dipeptide (Val-Cit), Disulfide (SPDP), Hydrazone |
| Mechanism | Permanent attachment; requires lysosomal degradation of the protein backbone. | Releases payload upon specific trigger (protease, reduction, low pH).[3] |
| Stability | High plasma stability. | Variable; requires careful design to prevent premature release. |
| Application | Imaging agents, Haptens, DM1-based ADCs (e.g., T-DM1). | Cytotoxic payloads (MMAE/MMAF), prodrugs. |
Experimental Protocols
Protocol A: Standard Lysine Conjugation (High Yield)
Best for: Fluorescent labeling, PEGylation, and non-site-specific drug loading.
Reagents:
-
Protein: 1–10 mg/mL in Modification Buffer.
-
Modification Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3. (Avoid amine-containing buffers like Tris or Glycine). -
Linker: NHS-ester functionalized payload (dissolved in anhydrous DMSO or DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine.
Workflow:
-
Buffer Exchange: Dialyze or desalt the protein into Modification Buffer. Ensure pH is 8.0–8.5.
-
Linker Preparation: Immediately before use, dissolve the NHS-linker in anhydrous DMSO/DMF.[2]
-
Note: NHS esters hydrolyze in minutes in water. Prepare stock at 10–50 mM.
-
-
Conjugation: Add the linker to the protein solution.
-
Stoichiometry: Use a 10- to 20-fold molar excess of linker over protein.[2]
-
Mixing: Vortex gently immediately upon addition.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 50–100 mM.[2] Incubate for 15 mins.
-
Purification: Remove excess linker via Size Exclusion Chromatography (e.g., Sephadex G-25) or dialysis against PBS.
Protocol B: N-Terminal Selective Conjugation
Best for: Site-biased modification to reduce heterogeneity.
Principle: By lowering the pH to ~6.0–7.0, the N-terminal
Modifications to Protocol A:
-
Buffer: Use PBS or MES buffer adjusted to pH 6.5 .
-
Stoichiometry: Reduce linker excess to 2–5 fold .
-
Incubation: Extend time to 4–12 hours at 4°C (reaction rate is slower at lower pH).
Characterization: Degree of Labeling (DOL)
Calculating the DOL is critical to ensure batch-to-batch consistency.
Absorbance Method (Beer-Lambert Law)
Used for chromophores (fluorophores, UV-absorbing drugs).
Where:
- = Absorbance of the dye at its max wavelength.[4]
- = Molecular weight of the protein.
- = Extinction coefficient of the dye.[4]
- = Concentration of protein (mg/mL), corrected for dye absorbance at 280nm.[4]
Correction Formula:
Mass Spectrometry (LC-MS)
For non-chromophoric linkers or precise site mapping.
-
Intact Mass: Deconvolute the mass spectrum to see the distribution of +0, +1, +2, +3 conjugates.
-
Peptide Mapping: Digest with Trypsin/Glu-C and analyze via LC-MS/MS to identify modified lysine residues.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of NHS ester. | Use anhydrous DMSO/DMF.[2][5] Do not store aqueous linker solutions.[5] Ensure buffer pH > 7.[5]0. |
| Precipitation / Aggregation | Linker is too hydrophobic. | Reduce DOL (lower molar excess). Use a PEGylated linker (e.g., PEG4-NHS) to increase solubility. |
| Over-labeling (High DOL) | Excess reagent or high pH. | Reduce molar excess.[2][4] Lower pH to 7.2–7.5. Reduce reaction time. |
| Loss of Protein Activity | Conjugation at active site. | Attempt N-terminal selective protocol (pH 6.5). Add substrate to block active site during reaction. |
Decision Tree for Protocol Selection
References
-
Matos, M. J., et al. (2020). Sequential dual site-selective protein labelling enabled by lysine modification.[6] Bioorganic & Medicinal Chemistry.[7][8][2][9][10] [Link]
-
Creative Biolabs. Lysine-based Conjugation Strategy for ADCs. [Link]
Sources
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Bioconjugation - Wikipedia [en.wikipedia.org]
- 8. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. raineslab.com [raineslab.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete Alloc deprotection in peptide synthesis
Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand that the selective removal of protecting groups is a critical step for the successful synthesis of complex peptides. This guide is designed to provide in-depth troubleshooting assistance for one of the most common and sometimes challenging procedures: the palladium-catalyzed deprotection of the allyloxycarbonyl (Alloc) group.
The Alloc group is an invaluable tool in modern peptide chemistry. Its stability towards both the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal makes it a truly orthogonal protecting group.[1][2] This orthogonality is essential for synthesizing complex structures like branched or cyclized peptides, where selective side-chain deprotection is required.[1][2][3]
This guide provides a structured, question-and-answer-based approach to diagnose and solve issues related to incomplete Alloc deprotection, grounded in the reaction's mechanistic principles.
Understanding the Mechanism: The Palladium(0)-Catalyzed Reaction
Before troubleshooting, it's crucial to understand the underlying chemistry. The removal of the Alloc group is a palladium(0)-catalyzed process, often referred to as a Tsuji-Trost-type reaction.[2]
The process unfolds in several key steps:
-
Catalyst Activation: The pre-catalyst, typically the bright yellow solid tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), dissociates in solution to form a more reactive, less sterically hindered Pd(0) species.[2]
-
Complex Formation: The active Pd(0) catalyst coordinates with the allyl group of the Alloc-protected amine.
-
π-Allyl Complex Formation: The palladium atom inserts into the carbon-oxygen bond, displacing the carbamate and forming a π-allyl palladium complex.[2]
-
Scavenger Action & Catalyst Regeneration: A scavenger, most commonly phenylsilane (PhSiH₃), attacks the π-allyl complex. This crucial step transfers the allyl group to the scavenger, releases the free amine on the peptide, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
This catalytic cycle highlights the critical roles of both the palladium catalyst and the scavenger. A failure at any stage can lead to an incomplete reaction.
Caption: Simplified catalytic cycle for Pd(0)-mediated Alloc deprotection.
Core Troubleshooting Guide
This section addresses the most frequent and critical questions encountered when Alloc deprotection fails to proceed to completion.
Q1: My deprotection is incomplete. Is my palladium catalyst the problem?
Answer: Yes, catalyst quality and activity are the most common culprits for incomplete Alloc deprotection. The Pd(PPh₃)₄ catalyst is highly sensitive to air and can oxidize over time, rendering it inactive.
Causality & Verification:
-
Oxidation: The active Pd(0) species is easily oxidized to inactive Pd(II). Old or improperly stored catalyst will have significantly reduced activity.
-
Visual Inspection: Fresh, active Pd(PPh₃)₄ should be a bright, lemon-yellow crystalline solid. A pale yellow, orange, or brownish color indicates potential oxidation and degradation.
-
Solubility: The catalyst should dissolve completely in the reaction solvent (e.g., DCM or DMF) to form a clear yellow solution. Insoluble dark particles are a sign of degradation.
Solutions:
-
Always Use Fresh Catalyst: Use catalyst from a recently opened bottle. If you suspect your stock is old, it is best to purchase a new batch.
-
Ensure an Inert Atmosphere: While many modern protocols can be performed on the benchtop without strict inert atmosphere conditions, preparing the catalyst solution under nitrogen or argon can improve reliability, especially if the reaction is sluggish.[3]
-
Consider an Alternative Catalyst: Air-stable Pd(II) pre-catalysts, such as PdCl₂(PPh₃)₂, have been explored as viable alternatives to the more sensitive Pd(PPh₃)₄.[4][5]
Q2: I've confirmed my catalyst is active, but the reaction still stalls. What should I check next?
Answer: After the catalyst, the next most critical component is the scavenger. The reaction cannot proceed without an adequate supply of a suitable scavenger to regenerate the active catalyst.
Causality & Verification:
-
Stoichiometry: The scavenger is a stoichiometric reagent, not a catalyst. An insufficient amount will lead to the rapid consumption of all active Pd(0) as it becomes sequestered in the stable π-allyl complex form. Incomplete reactions are often due to an insufficient excess of the scavenger.[1]
-
Scavenger Quality: Like any reagent, scavengers can degrade. Phenylsilane should be a clear, colorless liquid. Ensure it is fresh and has been stored properly.
Solutions:
-
Increase Scavenger Equivalents: Ensure you are using a sufficient excess. Standard protocols often call for 10 to 20 equivalents of phenylsilane relative to the peptide on resin.[1][2]
-
Use Fresh, High-Quality Scavenger: If in doubt about the age or quality of your phenylsilane, use a fresh bottle.
-
Repeat the Deprotection: If analysis shows an incomplete reaction, a simple and effective solution is to drain the reagents and repeat the deprotection cycle with a freshly prepared solution of catalyst and scavenger.[1][3]
Q3: My catalyst and scavenger are fresh and used in the correct amounts. Could my peptide be the issue?
Answer: Yes, sequence-dependent factors can significantly impact the efficiency of Alloc deprotection. The local chemical environment around the Alloc-protected residue plays a major role.
Causality & Verification:
-
Steric Hindrance: Bulky amino acid residues adjacent to the Alloc-protected amino acid can physically block the large palladium catalyst from accessing the allyl group.[1] This slows down the reaction kinetics.
-
Peptide Aggregation: On-resin aggregation, where peptide chains fold and form secondary structures like beta-sheets, can prevent reagents from diffusing to the reaction site.[6] This is a common problem in "difficult sequences," particularly those rich in hydrophobic residues. A sign of aggregation is the failure of the resin to swell properly.[6]
Solutions:
-
Increase Reaction Time and/or Temperature: For sterically hindered sequences, simply extending the reaction time from the typical 30-60 minutes to 2 hours or more can be effective.[1] Gentle heating to 40-50°C can also dramatically increase the reaction rate.[3][5]
-
Utilize Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate Alloc deprotection, reducing reaction times from hours to just minutes, even under atmospheric conditions.[1][3] The controlled heating effectively overcomes kinetic barriers.[3]
-
Disrupt Peptide Aggregation: If aggregation is suspected, switch to a more effective solvent for disrupting secondary structures, such as N-Methylpyrrolidone (NMP), or add chaotropic salts to the reaction mixture.[6]
Caption: Decision tree for troubleshooting incomplete Alloc deprotection.
Experimental Protocols & Data
Table 1: Reagent Stoichiometry for On-Resin Deprotection
This table provides recommended reagent quantities for two common synthesis scales.
| Reagent | Equivalents | For 0.10 mmol Scale | For 0.25 mmol Scale |
| Peptide-Resin | 1.0 | 0.10 mmol | 0.25 mmol |
| Pd(PPh₃)₄ | 0.1 - 0.25 | 11.5 - 29 mg | 29 - 72 mg |
| Phenylsilane (PhSiH₃) | 10 - 20 | 120 - 240 µL | 300 - 600 µL |
| Dichloromethane (DCM) | - | ~4 mL | ~10 mL |
Note: The number of equivalents can be optimized based on the difficulty of the sequence. Start with lower equivalents and increase if deprotection is incomplete.[1][2][3]
Protocol 1: Standard On-Resin Alloc Deprotection
This protocol describes a standard method for removing the Alloc group from a peptide synthesized on a solid support.[1][2]
-
Resin Preparation: Swell the Alloc-protected peptide-resin (e.g., 0.1 mmol) in dichloromethane (DCM, ~10 mL) for 30 minutes in a suitable reaction vessel. Drain the solvent.
-
Reagent Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.15 equivalents, ~17 mg) in DCM (~4 mL). The solution should be a clear, bright yellow.
-
Deprotection Reaction: Add the catalyst solution to the swollen resin. Immediately add phenylsilane (PhSiH₃) (15 equivalents, ~180 µL).
-
Incubation: Gently agitate the resin mixture at room temperature for 1-2 hours. The resin and solution will typically turn a darker yellow or orange color.
-
Monitoring (Optional): To check for completion, take a small aliquot of resin (~5 mg), wash thoroughly, cleave the peptide, and analyze by HPLC/LC-MS.[1]
-
Washing: Once the reaction is complete, drain the deprotection solution. Wash the resin extensively to remove all traces of palladium and scavenger byproducts. A typical wash sequence is:
-
DCM (3x)
-
Methanol (1x)
-
DCM (3x)
-
Methanol (1x)
-
DCM (3x)[2]
-
-
Repeat if Necessary: If analysis shows the reaction is incomplete, repeat steps 3-6.
Protocol 2: Microwave-Assisted Alloc Deprotection
This protocol leverages microwave heating to accelerate the deprotection process.[3]
-
Resin Preparation: Place the swollen Alloc-protected peptide-resin (e.g., 0.1 mmol) in a microwave-safe reaction vessel.
-
Reagent Addition: Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM or DMF.
-
Microwave Irradiation: Heat the reaction mixture in a microwave peptide synthesizer for 5-10 minutes at 40-50°C.
-
Washing: Following the reaction, perform the extensive washing procedure as described in Protocol 1.
-
Repeat: Due to the high efficiency of this method, a single reaction is often sufficient. However, for very difficult sequences, a second 5-minute irradiation can be performed.[3]
Frequently Asked Questions (FAQs)
Q: How do I quantitatively confirm that the Alloc deprotection is 100% complete? A: The most reliable method is to cleave a small sample of the peptide from the resin and analyze it by HPLC and LC-MS.[5] The deprotected peptide will have a different retention time (typically eluting earlier) than the Alloc-protected starting material. The mass spectrum will confirm the absence of the Alloc group (+84 Da).
Q: I see a dark orange or brown color during the reaction. Is this normal? A: Yes, a change in color is expected. The initial bright yellow of the Pd(PPh₃)₄ solution often deepens to orange as the catalytic cycle proceeds and various palladium-allyl complexes are formed.
Q: How do I remove residual palladium catalyst from my final peptide product after cleavage? A: Palladium can strongly adsorb to peptides, especially those containing cysteine or methionine. After cleavage and purification, residual palladium can be removed by washing with a solution of a chelating agent, such as diethyldithiocarbamate, or by passing the peptide solution through a specialized palladium scavenger resin.[1]
Q: Are there any metal-free alternatives for Alloc deprotection? A: Yes, methods for metal-free on-resin Alloc removal have been developed to improve the sustainability of peptide synthesis. One such method uses iodine and water (I₂/H₂O) in an environmentally friendly solvent mixture to induce an iodocyclization of the Alloc group, which is then hydrolyzed to release the free amine.[4] This approach avoids the use of potentially contaminating and air-sensitive palladium catalysts.[1][4]
References
-
Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. Available at: [Link]
-
Abdel-Aal, A. M., & El-Faham, A. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 24(1), 253–258. Available at: [Link]
-
Wilson, J. P., et al. (2021). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI: 10.26434/chemrxiv-2021-g0q9f-v2. Available at: [Link]
Sources
Technical Support Center: Mitigating Aggregation of Hydrophobic Phe-Lys Linker ADCs
Introduction
Antibody-drug conjugates (ADCs) are a cornerstone of modern targeted therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule payload. The linker, which connects these two components, is critical to the ADC's success. Lysine-based conjugation, often employing linkers like the Phenyl-Lysine (Phe-Lys) dipeptide, is a common strategy. However, the inherent hydrophobicity of many potent payloads and the Phe-Lys linker itself frequently leads to a critical manufacturing and stability challenge: aggregation.
This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering aggregation issues with Phe-Lys and other hydrophobic linker-based ADCs. We will explore the root causes of aggregation and offer practical, field-proven strategies to mitigate this issue during conjugation, purification, and formulation.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Aggregation Problem
Q1: What are the primary drivers of ADC aggregation when using hydrophobic Phe-Lys linkers?
A1: ADC aggregation with hydrophobic linkers is a multi-factorial issue driven by the increased surface hydrophobicity of the conjugate.[1] Key factors include:
-
Hydrophobic Payloads and Linkers: The conjugation of poorly soluble, hydrophobic linker-payloads to an antibody's surface creates hydrophobic patches. To minimize their exposure to the aqueous environment, these patches can interact between ADC molecules, leading to self-association and aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased overall hydrophobicity and a greater propensity for aggregation.[1][2][3] The ideal DAR is often a balance between efficacy and stability, typically in the range of 2 to 4.[]
-
Conjugation Process Conditions: The organic co-solvents (e.g., DMSO) required to dissolve hydrophobic linker-payloads can partially denature the antibody, exposing its inner hydrophobic core and promoting aggregation.[5][6] Suboptimal buffer conditions, such as pH near the antibody's isoelectric point (pI) or improper salt concentrations, can also destabilize the ADC.[5]
-
Antibody-Specific Properties: Some monoclonal antibodies are inherently more prone to aggregation than others. The conjugation process itself can induce conformational changes that further expose hydrophobic regions.[2][7]
Q2: What are the consequences of ADC aggregation?
A2: Aggregation is a critical quality attribute (CQA) that must be controlled because it can severely impact the ADC's safety, efficacy, and manufacturability.
-
Reduced Efficacy: Aggregates can have altered binding affinity for the target antigen and may be cleared from circulation more rapidly, reducing the amount of active ADC reaching the tumor.[]
-
Increased Immunogenicity & Toxicity: The presence of aggregates can elicit an immune response in patients. Furthermore, aggregates can lead to off-target toxicity and faster clearance, potentially causing accumulation in organs like the liver and kidneys.[2]
-
Manufacturing & Stability Issues: Aggregation can lead to product loss during purification and filtration steps, impacting manufacturing yields and costs.[2] It also reduces the shelf-life and stability of the final drug product.[2]
Q3: How can I detect and quantify ADC aggregation in my samples?
A3: It is crucial to use a combination of orthogonal analytical methods to get a complete picture of the aggregation state.[1]
| Analytical Technique | Principle | Key Insights Provided |
| Size Exclusion Chromatography (SEC / SEC-MALS) | Separates molecules based on hydrodynamic size. | The gold standard for quantifying high molecular weight (HMW) species (dimers, trimers, etc.). Coupling with Multi-Angle Light Scattering (MALS) provides absolute molecular weight confirmation.[1][2] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Rapid detection of a wide size range of aggregates and provides an overall size distribution. Highly sensitive to large aggregates.[8] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under high centrifugal force. | A powerful, high-resolution technique for quantifying different aggregate species and characterizing their shape and size, especially for soluble aggregates.[2] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on surface hydrophobicity. | While not a direct measure of aggregates, HIC is essential for characterizing the DAR distribution. Higher DAR species, which are more prone to aggregation, can be identified.[1][9] |
Part 2: Troubleshooting Guide - Strategies for Preventing Aggregation
This section is structured to address issues at each critical stage of the ADC development workflow.
Diagram: ADC Aggregation - Causes and Intervention Points
Sources
Improving water solubility of (Ac)Phe-Lys(Alloc)-PABC-PNP conjugates
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for (Ac)Phe-Lys(Alloc)-PABC-PNP conjugates. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this advanced linker-payload system in their work, particularly in the field of Antibody-Drug Conjugates (ADCs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face and the rationale behind the solutions we propose.
The most common and critical hurdle encountered with (Ac)Phe-Lys(Alloc)-PABC-PNP is its limited aqueous solubility. This guide will provide a structured approach to troubleshooting and resolving this issue, ensuring the integrity and reactivity of your conjugate for successful downstream applications.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental "why" behind the solubility issues, providing the foundational knowledge needed to make informed experimental decisions.
Q1: Why is my (Ac)Phe-Lys(Alloc)-PABC-PNP conjugate so difficult to dissolve in aqueous buffers?
A1: The poor water solubility is an inherent property stemming from the molecular architecture of the conjugate. Let's break it down component by component:
-
Peptide Core ((Ac)Phe-Lys): The dipeptide itself contains Phenylalanine (Phe), which has a large, nonpolar benzyl side chain. Furthermore, the N-terminus is acetylated (Ac), neutralizing the positive charge of the terminal amine and increasing overall hydrophobicity. While Lysine (Lys) is typically a hydrophilic amino acid, its side-chain amine—a key site for protonation and water interaction—is masked by the Alloc protecting group.
-
Alloc Protecting Group: The allyloxycarbonyl (Alloc) group is a hydrophobic carbamate used to protect the lysine side chain.[1][2] Its presence is critical for synthesis and selective deprotection but contributes significantly to the molecule's nonpolar character.
-
PABC Spacer: The p-aminobenzyl carbamate (PABC) is a widely used self-immolative spacer in ADC technology.[3][4] Its aromatic ring is a major contributor to the hydrophobicity of the linker system.
-
PNP Active Ester: The p-nitrophenyl (PNP) carbonate is another aromatic, hydrophobic moiety. It serves as the reactive handle for conjugation to antibodies or other biomolecules.
Collectively, these components create a molecule with a high logP value and a strong tendency to aggregate in aqueous media via hydrophobic interactions and π-stacking of the aromatic rings.
Q2: What are the risks associated with improper solubilization?
A2: Forcing the conjugate into solution without a proper strategy can lead to several critical experimental failures:
-
Inaccurate Concentration: Undissolved particulate matter leads to an overestimation of the conjugate's concentration in the stock solution, causing errors in stoichiometry for subsequent conjugation reactions.
-
Aggregation: The formation of soluble aggregates can reduce the effective concentration of the monomeric, reactive species. These aggregates may also precipitate during the conjugation reaction when the solvent environment changes (e.g., upon addition to an antibody in aqueous buffer).
-
Reduced Reactivity: Aggregation can sterically hinder the PNP ester, preventing its access to the target nucleophile (e.g., lysine residues on an antibody) and leading to low conjugation efficiency.
-
Instability: In some cases, localized high concentrations in aggregates can promote side reactions or degradation.
Q3: How does pH affect the stability and solubility of the conjugate?
A3: The pH of the solution has a dual and critical impact:
-
Solubility: The molecule lacks strongly acidic or basic groups that are unmasked in the typical working pH range (4-9). Therefore, minor pH adjustments are unlikely to dramatically increase solubility by altering the net charge of the molecule in the way they would for an unprotected peptide.[5][6]
-
Stability: This is the most critical consideration. The PNP active ester is susceptible to hydrolysis, a reaction that is significantly accelerated by basic conditions (pH > 7.5-8.0).[7][8] Hydrolysis cleaves the p-nitrophenol group, rendering the linker incapable of reacting with its target. The rate of this spontaneous hydrolysis increases with rising pH.[7][9] Therefore, any strategy involving elevated pH must be executed with extreme caution and for the shortest possible duration.
Part 2: Troubleshooting Guide - A Stepwise Approach to Solubilization
This section provides a logical workflow for systematically addressing solubility issues, starting with the least disruptive methods.
Caption: Workflow for solubilizing the conjugate.
Initial Assessment: The Co-Solvent First Approach
The most common and recommended starting point is the use of a water-miscible organic co-solvent.[10][11] These solvents disrupt the hydrophobic interactions that cause aggregation, allowing water molecules to then solvate the conjugate.[12][13]
-
Select a Co-solvent: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common choices. Start by dissolving the conjugate in a minimal amount of 100% co-solvent.
-
Stepwise Dilution: Once fully dissolved, slowly add your desired aqueous buffer to the co-solvent concentrate with gentle vortexing. Never add the co-solvent concentrate to the buffer , as this can cause immediate precipitation.
-
Observe: If the solution remains clear, you have successfully solubilized your conjugate. However, it is crucial to ensure the final percentage of the organic co-solvent is compatible with your downstream application (e.g., antibody stability, cell viability). Most conjugation reactions tolerate up to 5-10% DMSO or DMF.
Troubleshooting Precipitation
If precipitation occurs during dilution, consider the following advanced strategies.
| Strategy | Recommended Application | Pros | Cons & Caveats |
| Co-Solvent System | First-line approach for most applications. | Simple, effective, widely used. | Co-solvent may affect protein stability or cell viability at high concentrations. |
| pH Adjustment | When co-solvents are incompatible with the assay. | Can sometimes improve solubility for molecules with ionizable groups. | High Risk! Basic pH (>8) rapidly hydrolyzes the PNP ester. Acidic pH may be incompatible with the antibody. Requires immediate use and stringent QC.[7][8] |
| Solubility Enhancers | For highly intractable conjugates or when co-solvents must be avoided. | Can significantly increase solubility with minimal impact on pH or protein stability. | May introduce new components to the formulation; requires validation. |
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the strategies outlined above. Always test solubility on a small aliquot of your material before dissolving the entire batch. [5]
Protocol 1: Standard Solubilization using a Co-solvent (DMSO)
-
Preparation:
-
Weigh out the required amount of (Ac)Phe-Lys(Alloc)-PABC-PNP conjugate in a low-protein-binding microcentrifuge tube.
-
Prepare your target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Have high-purity, anhydrous DMSO ready.
-
-
Dissolution:
-
Add a small volume of DMSO to the dry powder to achieve a high-concentration stock (e.g., 10-20 mg/mL). For example, to make a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of conjugate.
-
Vortex gently for 1-2 minutes until the powder is completely dissolved and the solution is clear. A brief sonication in a water bath can assist if needed.[11]
-
-
Dilution:
-
Calculate the volume of the DMSO stock needed for your final desired concentration.
-
In a separate tube, add the calculated volume of DMSO stock.
-
Slowly add the required volume of aqueous buffer dropwise to the DMSO stock while gently vortexing.
-
Visually inspect the final solution for any signs of precipitation or cloudiness against a dark background.
-
-
Validation (Recommended):
-
Before proceeding with conjugation, it is best practice to confirm the integrity of the PNP ester via RP-HPLC, especially if the solution will be stored for any length of time.
-
Protocol 2: pH Adjustment for Solubility (Expert Use Only)
This method carries a high risk of hydrolyzing the PNP active ester and should only be attempted when other methods fail and the material can be used immediately.
-
Preparation:
-
Prepare two buffer systems: a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.5) and a neutral buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a dilute basic solution (e.g., 0.1 M Sodium Bicarbonate, pH ~8.5) and a dilute acidic solution (e.g., 0.1 M Acetic Acid).
-
-
Acidic Test:
-
Attempt to dissolve a small amount of the conjugate in the pH 5.5 buffer, potentially with a low percentage (5-10%) of a co-solvent like acetonitrile.
-
-
Basic Test (Use Immediately):
-
If acidic conditions fail, attempt to dissolve the conjugate in the pH 7.5 buffer.
-
If it remains insoluble, add the dilute basic solution (e.g., 0.1 M Sodium Bicarbonate) dropwise while vortexing until the conjugate dissolves.
-
CRITICAL: Use the solution IMMEDIATELY for conjugation. Do not store. The half-life of the PNP ester is significantly reduced at pH > 8.0.
-
-
Post-Conjugation Quenching:
-
After the conjugation reaction, ensure the pH of the entire solution is neutralized or adjusted as required for the stability of your biomolecule.
-
Protocol 3: Using Cyclodextrins as Solubility Enhancers
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are water-soluble.[14][15][][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Preparation:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution).
-
Weigh out the (Ac)Phe-Lys(Alloc)-PABC-PNP conjugate.
-
-
Complexation:
-
Add the HP-β-CD solution directly to the dry conjugate powder.
-
Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.
-
-
Application:
-
This solution can now be used for conjugation. The cyclodextrin is generally well-tolerated in biological systems and can help maintain the solubility of the conjugate throughout the reaction.[14]
-
-
Validation:
-
Confirm that the presence of HP-β-CD does not interfere with your downstream analytical methods (e.g., HPLC, mass spectrometry).
-
Part 4: Structural and Mechanistic Visualizations
Caption: Key molecular features driving insolubility.
References
-
Creative Biolabs. (Ac)Phe-Lys(Alloc)-PABC-PNP (CAT#: ADC-L-001). [Link]
-
Wikipedia. Cosolvent. [Link]
-
ResearchGate. p-nitrophenylbutyrate pH-dependant spontaneous hydrolysis?. [Link]
-
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
-
National Institutes of Health (NIH). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC. [Link]
-
National Institutes of Health (NIH). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
National Institutes of Health (NIH). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC. [Link]
-
ACS Publications. Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent | Langmuir. [Link]
-
ACS Publications. The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
National Institutes of Health (NIH). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
National Institutes of Health (NIH). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PMC. [Link]
-
National Institutes of Health (NIH). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC. [Link]
-
MDPI. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. [Link]
-
AACR Journals. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. [Link]
-
LifeTein. How Can I Make My Peptide More Water Soluble?. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
YouTube. How can cyclodextrins enhance solubility?. [Link]
-
MDPI. Strategies for Improving Peptide Stability and Delivery. [Link]
-
IRE Journals. Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis. [Link]
-
ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. [Link]
-
ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
-
National Institutes of Health (NIH). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. [Link]
-
The Conference Forum. Enhancing Solubility with Novel Excipient Technologies. [Link]
-
ResearchGate. How can I raise the PH in order to increase the solubility of a peptide?. [Link]
-
ACS Publications. Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. [Link]
-
University of Wisconsin-Madison. Experiment C: Hydrolysis of a Carboxylic Acid Ester. [Link]
-
ACS Publications. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. irejournals.com [irejournals.com]
- 9. web.viu.ca [web.viu.ca]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. jpt.com [jpt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. m.youtube.com [m.youtube.com]
Optimizing linker-drug ratio (DAR) with Phe-Lys linkers
Topic: Optimizing Drug-Antibody Ratio (DAR) with Phe-Lys (Phenylalanine-Lysine) Linkers Role: Senior Application Scientist Status: System Active
Welcome to the ADC Engineering Support Center
You have accessed the technical repository for Phe-Lys (Phenylalanine-Lysine) dipeptide linkers . While Val-Cit (Valine-Citrulline) is the industry standard for cleavable linkers, Phe-Lys remains a critical tool for specific payload kinetics and intellectual property strategies.
However, Phe-Lys presents distinct physicochemical challenges—primarily hydrophobicity-driven aggregation and species-dependent stability profiles . This guide is structured to troubleshoot these specific failure modes.
Module 1: The Mechanism & Logic (Why Phe-Lys?)
Before troubleshooting, you must understand the mechanical stress points of this linker system.
1. The Cleavage Logic: Phe-Lys is a protease-cleavable linker designed to be stable in neutral blood circulation but rapidly hydrolyzed by Cathepsin B (a lysosomal cysteine protease) upon internalization.
-
Mechanism: Cathepsin B recognizes the Phe-Lys sequence. It cleaves the amide bond between the Lysine and the Spacer (usually PABC).
-
The Spacer Necessity: Because cytotoxic payloads (like MMAE or Doxorubicin) are bulky, they sterically hinder Cathepsin B. A self-immolative spacer, P-aminobenzyl carbamate (PABC) , is required. Once the enzyme cleaves the Phe-Lys, the PABC spacer spontaneously collapses (1,6-elimination), releasing the free drug and carbon dioxide.
2. The Hydrophobicity Trap: Unlike Val-Cit, the Phenylalanine residue adds significant hydrophobicity. As you increase the Drug-Antibody Ratio (DAR), you exponentially increase the risk of the ADC precipitating out of solution or forming soluble aggregates that trigger fast hepatic clearance.
Module 2: Troubleshooting & FAQs (Active Support Tickets)
Ticket #01: "My ADC precipitates immediately upon adding the drug-linker."
Diagnosis: Hydrophobic Shock. The Phe-Lys-PABC-Payload complex is highly lipophilic. When you add it to the aqueous antibody buffer, it crashes out before it can conjugate to the cysteine/lysine sites.
Corrective Actions:
-
Organic Solvent Threshold: Ensure your reaction mixture contains 10–15% organic solvent (DMSO or DMA) during the conjugation step.
-
Protocol: Dissolve the drug-linker in 100% DMSO. Add this dropwise to the antibody solution while vortexing gently. The final volume of DMSO in the total reaction must be high enough to solubilize the linker but low enough (<20%) to prevent antibody denaturation.
-
-
Co-Solvents: If DMSO alone fails, add Propylene Glycol (10-20%) to the aqueous buffer before adding the drug-linker. This acts as an amphiphilic bridge.
-
Check Payload: If using a super-hydrophobic payload (e.g., PBD dimers), Phe-Lys might be too hydrophobic of a partner. Consider PEGylated linkers (e.g., Phe-Lys-PEG4-Payload) to mask the hydrophobicity.
Ticket #02: "I am seeing rapid clearance and instability in mouse models, but the ADC is stable in human plasma."
Diagnosis: The "Rodent Trap" (Ces1C Activity). Critical Insight: Phe-Lys linkers are susceptible to Carboxylesterase 1C (Ces1C) , an enzyme found in mouse plasma but absent in humans.
-
The Issue: Your ADC is falling apart in the mouse circulation before it reaches the tumor, leading to toxicity and low efficacy data.
-
The Fix:
-
Validation: Do not rely solely on mouse PK data to kill a project. Verify stability in cynomolgus monkey or human plasma in vitro.
-
Chemical Modification: If mouse data is mandatory, use a "Ces1C-knockout" mouse model or switch to Val-Cit for the murine proof-of-concept (though this changes the molecule).
-
Ticket #03: "My DAR distribution is too broad (0 to 8). I need a tight DAR of 4."
Diagnosis: Non-Stoichiometric Reduction. If you are using DTT (Dithiothreitol) to reduce interchain disulfides, you are relying on a thermodynamic equilibrium that is hard to control.
Corrective Actions:
-
Switch to TCEP: Use tris(2-carboxyethyl)phosphine (TCEP) . Unlike DTT, TCEP is irreversible and stoichiometric.
-
Target DAR 4: Use exactly 2.1 – 2.2 equivalents of TCEP per antibody. This selectively reduces the four interchain disulfide bonds (hinge region) without breaking the heavy-light chain bonds that hold the antibody together.
-
-
Temperature Control: Perform reduction at 37°C for 1 hour to ensure completion, then cool to room temperature before adding the drug-linker.
Module 3: Visualization of Workflows
Figure 1: The Phe-Lys Cathepsin B Cleavage Pathway
Caption: Mechanism of action. (1) ADC internalization.[1][2] (2) Lysosomal Cathepsin B cleaves Phe-Lys bond. (3) PABC spacer self-immolates via 1,6-elimination. (4) Active payload is released.
Figure 2: Optimized Conjugation Workflow (Cysteine-Maleimide)
Caption: Step-by-step protocol for minimizing aggregation during Phe-Lys conjugation.
Module 4: Standard Operating Protocol (SOP)
Protocol: Cysteine-Maleimide Conjugation of Phe-Lys-PABC-MMAE
1. Reagents:
-
Monoclonal Antibody (10 mg/mL in PBS, pH 7.4, 1 mM EDTA).
-
TCEP (10 mM stock in water).
-
Phe-Lys-PABC-MMAE (10 mM stock in DMSO).
-
DMSO (Anhydrous).
2. Reduction (The "Activation"):
-
Add TCEP to the antibody solution.
-
Ratio: 2.1 molar equivalents of TCEP per mole of antibody.
-
-
Incubate at 37°C for 60 minutes with gentle agitation.
-
Cool to room temperature (22°C). Do not purify yet; TCEP does not react with maleimides efficiently enough to interfere if used stoichiometrically.
3. Conjugation:
-
Calculate the amount of Linker-Drug needed.
-
Ratio: 4-6 molar equivalents of Linker-Drug per antibody (excess is needed to drive reaction).
-
-
Critical Step: Calculate the volume of DMSO required to bring the total reaction volume to 10-15% DMSO. Add pure DMSO to the antibody solution first to reach ~5%, then add the Linker-Drug (dissolved in the remaining DMSO).
-
Why? Adding the hydrophobic linker to a 100% aqueous buffer causes precipitation. You must "acclimatize" the antibody to the solvent.
-
Incubate at 4°C for 60 minutes . (Lower temperature reduces aggregation risk).
4. Purification & QC:
-
Quench: Add 20 equivalents of N-acetylcysteine (NAC) to neutralize unreacted linker.
-
Purify: Use Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove free drug and DMSO.
-
Analysis: Determine DAR using HIC-HPLC (Hydrophobic Interaction Chromatography).
-
Note: For Phe-Lys, HIC is excellent because the hydrophobicity differences between DAR 0, 2, 4, 6, and 8 are distinct.
-
Module 5: Comparison Data (Phe-Lys vs. Val-Cit)
| Feature | Val-Cit (Standard) | Phe-Lys (Alternative) |
| Protease Target | Cathepsin B | Cathepsin B |
| Hydrophobicity | Moderate | High (Risk of Aggregation) |
| Human Plasma Stability | High | High |
| Mouse Plasma Stability | Low (Moderate instability) | Very Low (High instability via Ces1C) |
| Cleavage Kinetics | Fast | Very Fast (Often faster than Val-Cit) |
| Primary Use Case | General Purpose | Specific payloads (e.g., Duocarmycins) |
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Biorganic & Medicinal Chemistry Letters.
-
Jain, N., et al. (2015). "Current trends and challenges in the discovery and development of antibody–drug conjugates." Pharmacological Research.
-
Dorywalska, M., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma and Its Effect on the Therapeutic Efficacy of Antibody-Drug Conjugates." Molecular Cancer Therapeutics.
-
McCombs, J. R., & Owen, S. C. (2015). "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." The AAPS Journal.
Sources
Solving LC-MS peak loss after Alloc deprotection
Technical Support Center: Alloc Deprotection
From the Desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed to help you troubleshoot one of the most common and frustrating issues in peptide and small molecule synthesis: the loss or significant reduction of your target analyte's peak in the LC-MS following an allyloxycarbonyl (Alloc) deprotection. We will move beyond simple checklists to explore the underlying chemical principles, empowering you to diagnose and solve the problem methodically.
Frequently Asked Questions & Troubleshooting Guide
Q1: My target peak is completely gone from the LC-MS after Alloc deprotection. Where did it go?
This is the most alarming outcome, and it points to one of four primary possibilities: an incomplete reaction, a catastrophic side reaction, drastic changes in the analyte's chromatographic behavior, or analyte instability.
The mechanism of Alloc deprotection is a palladium(0)-catalyzed process. The Pd(0) catalyst coordinates to the allyl group, forming a π-allyl palladium complex. A scavenger is then required to trap the reactive allyl cation and regenerate the Pd(0) catalyst[1][2]. If any part of this catalytic cycle fails, your desired product will not be formed efficiently.
Let's break down the likely culprits:
-
Reaction Failure: The deprotection may not have proceeded at all or to a very limited extent. Your starting material peak should still be present, though perhaps diminished. This is often due to an inactive catalyst or insufficient scavenger.
-
Side-Reaction Consumption: The most common reason for complete product loss is a destructive side reaction. The intermediate π-allyl complex is electrophilic and, if not efficiently trapped by a scavenger, it can be attacked by nucleophiles on your molecule. The newly deprotected amine is a prime candidate for this "re-alkylation," but other residues like Tryptophan, Cysteine, or Methionine are also susceptible. This leads to the formation of undesired adducts that will have a different mass and may not be easily identified[2].
-
Chromatographic Disappearance: Your product might be eluting in the solvent front (void volume) of your LC run. Removing the greasy Alloc group dramatically increases the polarity and basicity of your molecule, especially if multiple amines are deprotected. The original LC method, optimized for the protected precursor, may no longer be suitable. The deprotected, highly polar compound may have little to no retention on a standard C18 column[3].
-
Analyte Instability: The newly deprotected molecule may be unstable under the reaction workup or LC-MS analysis conditions, leading to degradation.
To diagnose this, first re-inject a sample of your starting material to confirm the LC-MS is performing as expected. Then, carefully re-examine your crude post-reaction chromatogram for both the starting material and any new, unexpected peaks.
Q2: I see my starting material and a messy chromatogram with many new, small peaks. What's happening?
This scenario strongly suggests an inefficient reaction coupled with competing side reactions .
-
Inefficient Catalyst Turnover: The palladium catalyst is sensitive to oxidation and can be "poisoned" by sulfur-containing residues or other impurities[1]. If the catalyst dies, the reaction halts, leaving unreacted starting material. Ensure you are using fresh, high-quality Pd(PPh₃)₄ or another appropriate Pd(0) source and that it is handled under an inert atmosphere where possible[4].
-
Insufficient Scavenger: The scavenger's job is critical. It must trap the allyl cation faster than your molecule can. If the scavenger concentration is too low or its reactivity is poor, you will get a mixture of incomplete deprotection and side products from allyl addition to your molecule[1]. Phenylsilane is a common and effective choice, but others may be better suited for specific substrates[1][5].
The solution is to optimize the reaction conditions. This often involves using a fresh catalyst, increasing the excess of the scavenger, and ensuring adequate reaction time. Monitoring the reaction at several time points (e.g., 15, 30, 60 minutes) by taking a small aliquot for LC-MS analysis is highly recommended[1].
Q3: How do I choose the right scavenger system for my molecule?
The choice of scavenger is critical for a clean and complete reaction. The ideal scavenger is highly reactive toward the allyl cation but inert to your target molecule.
| Scavenger System | Key Characteristics & Use Cases | Cautions & Considerations |
| Phenylsilane (PhSiH₃) | Workhorse Scavenger: Generally effective, fast, and forms volatile byproducts. Often the first choice for standard deprotections[1][2]. | Can sometimes lead to byproducts. Its efficacy can be substrate-dependent. |
| Morpholine | Soft Nucleophile: Effective at trapping the allyl cation. | Can be less efficient than other options and may require longer reaction times or elevated temperatures. Clearly inferior for some secondary amines[5]. |
| Dimethylamine borane (Me₂NH·BH₃) | Highly Efficient: Particularly effective for deprotecting secondary amines where other scavengers may be sluggish. Leads to quantitative removal without back-alkylation[5]. | A strong reducing agent; assess compatibility with other functional groups in your molecule. |
| N-Methylaniline | Alternative Amine-based Scavenger: Used in some protocols, particularly in THF as a solvent. | Requires extensive washing post-reaction to remove, including with chelating agents like diethyldithiocarbamate to sequester residual palladium[6]. |
When in doubt, a small-scale screen with different scavengers on a tiny amount of your resin-bound peptide or substrate can save a significant amount of material and time.
Q4: My product peak is present, but the intensity is very low. How can I improve the yield?
Low peak intensity with a corresponding high starting material peak points to incomplete deprotection . If the starting material is mostly gone but the product peak is small, it suggests a combination of incomplete reaction and side-product formation or poor ionization in the mass spectrometer.
Troubleshooting Steps:
-
Extend Reaction Time/Increase Temperature: Some sequences, particularly those with steric hindrance around the Alloc-protected site, require more aggressive conditions[1]. Consider extending the reaction time to 2 hours or performing a second treatment with fresh reagents. Microwave-assisted deprotection can also dramatically shorten reaction times and improve efficiency[1][4].
-
Repeat the Deprotection: For stubborn deprotections, a double treatment is often effective. After the first reaction period, wash the resin and subject it to a fresh solution of catalyst and scavenger[2][7].
-
Optimize the LC-MS Method: The deprotected product will be more polar.
-
Gradient: Use a shallower gradient or start with a lower percentage of organic solvent (e.g., 0-5% Acetonitrile/Methanol).
-
Ion Pairing Agent: The default 0.1% formic acid may not be sufficient for good peak shape. For very basic peptides, using 0.1% trifluoroacetic acid (TFA) can improve peak shape and retention, although it may cause some ion suppression[8].
-
Check m/z: Confirm you are extracting the correct ion's mass. The deprotected product will have a lower mass. Also, consider that the deprotected amine can carry an additional charge, potentially shifting the most abundant species to a lower m/z value (e.g., from [M+H]⁺ to [M+2H]²⁺).
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving peak loss issues.
Caption: Decision tree for troubleshooting LC-MS peak loss after Alloc deprotection.
Experimental Protocols
Protocol 1: Standard On-Resin Alloc Deprotection
This protocol is a general starting point for Alloc deprotection on a solid support.
-
Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel. Drain the solvent[1].
-
Reagent Preparation: In a separate vial, prepare the deprotection solution. For a 0.1 mmol scale, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.02-0.05 mmol, 0.2-0.5 eq) in ~5 mL of DCM.
-
Scientist's Note: Pd(PPh₃)₄ should be a bright, crystalline yellow. If it is brownish or dull, it may be oxidized and inactive. Always use fresh catalyst for best results.
-
-
Deprotection Reaction: Add the catalyst solution to the swollen resin. Immediately add the scavenger, Phenylsilane (PhSiH₃, ~2.0 mmol, 20 eq)[2].
-
Incubation: Gently agitate the resin mixture at room temperature for 30-60 minutes. The reaction slurry will typically turn from yellow to a darker, sometimes black, suspension[1].
-
Monitoring (Optional but Recommended): After 30 minutes, take a few beads of resin, wash them thoroughly with DCM, and cleave the peptide using a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5). Analyze the cleaved product by LC-MS to check for conversion[7].
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively. A typical sequence is:
-
DCM (3x)
-
Methanol (1x)
-
DCM (3x)
-
A wash with a chelating agent solution, such as 0.5% diethyldithiocarbamate (DIPCDI) in DMF, can be used to remove residual palladium[6].
-
DMF (3x)
-
DCM (3x)
-
-
Confirmation: Before proceeding with the next synthesis step, perform a final confirmation cleavage on a small sample of resin to ensure the Alloc group is fully removed[7]. If deprotection is incomplete, repeat steps 2-6.
Protocol 2: Analytical Test for Deprotection Troubleshooting
Use this small-scale test before committing your entire batch to a new or modified condition.
-
Place a very small amount of your Alloc-protected peptide-resin (~2-3 mg) into a 1.5 mL microcentrifuge tube.
-
Add ~200 µL of DCM to swell the resin.
-
Prepare a deprotection cocktail in a separate vial with your chosen catalyst and scavenger concentrations (e.g., Pd(PPh₃)₄ and PhSiH₃ in DCM).
-
Add ~300 µL of the cocktail to the resin, cap the tube, and vortex gently at room temperature for the desired time (e.g., 45 minutes).
-
Centrifuge the tube, carefully pipette off the supernatant, and wash the resin beads 3-4 times with DCM, followed by methanol.
-
After the final wash, add ~100 µL of cleavage cocktail (e.g., TFA/TIPS/H₂O) directly to the beads.
-
Let stand for 1 hour, then centrifuge. Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis. This will give you a clear answer about the efficacy of your deprotection conditions.
References
- BenchChem. (2025). Kinetic analysis of Alloc removal from different peptide sequences. BenchChem Tech Support.
- Gómez-Martínez, M., et al. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing.
- van der Veken, P., et al. (2005). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and dipeptides. UvA-DARE (Digital Academic Repository).
- Gómez-Martínez, M., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1.
- CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.
- Amajjaour, H., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
- Šlachtová, V., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
- Li, X., et al. (n.d.).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection.
- Kim, H.-S. (2018, August 10). 8 alloc deprotection in solid phase synthesis?
- Mondal, S., et al. (2025, August 6).
- Nowick, J. (n.d.).
- Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
Strategies to reduce steric hindrance in PABC-PNP coupling
A Guide to Overcoming Steric Hindrance in Bioconjugation
Welcome to the Technical Support Center for PABC-PNP coupling. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into navigating the complexities of steric hindrance during the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates utilizing the para-aminobenzyl alcohol (PABC) self-immolative linker system. This resource combines theoretical understanding with practical, actionable troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding steric hindrance in PABC-PNP coupling reactions.
Q1: What is PABC-PNP coupling and why is it important in ADC development?
A1: PABC-PNP coupling is a chemical reaction used to link a drug payload to a linker destined for conjugation to an antibody. Specifically, the hydroxyl group of a para-aminobenzyl alcohol (PABC) spacer is activated with a p-nitrophenyl (PNP) carbonate, making it highly reactive towards nucleophiles, such as an amine or hydroxyl group on a cytotoxic drug. The PABC moiety is a "self-immolative" spacer, meaning that after the linker is cleaved (e.g., by enzymes in a cancer cell), it spontaneously decomposes to release the unmodified, active drug.[][2][3] This controlled release mechanism is crucial for the efficacy and safety of ADCs.[4]
Q2: What is steric hindrance and how does it affect PABC-PNP coupling?
A2: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of atoms or groups of atoms near the reaction site.[5] In PABC-PNP coupling, if either the drug molecule or the linker component attached to the PABC has a large, complex three-dimensional structure, it can physically block the approach of the reacting partners. This can lead to slow or incomplete reactions, low yields, and the formation of side products.[6][7]
Q3: How can I identify if steric hindrance is the cause of my poor coupling efficiency?
A3: Several signs can point to steric hindrance as the culprit for a struggling reaction:
-
Low reaction yield despite forcing conditions: Even with increased temperature, extended reaction times, or higher reagent concentrations, the yield of the desired product remains low.
-
Presence of unreacted starting materials: Chromatographic analysis (e.g., HPLC, LC-MS) shows significant amounts of unreacted PABC-PNP and the drug molecule.[8]
-
Formation of side products: You may observe the formation of byproducts resulting from less sterically hindered, alternative reaction pathways.
-
Comparison with less hindered analogs: If a similar reaction with a smaller, less sterically demanding drug molecule proceeds smoothly, it strongly suggests that steric hindrance is the issue with your more complex substrate.
Q4: Can steric hindrance affect the stability and efficacy of the final ADC?
A4: Yes, absolutely. While often discussed in the context of synthesis, steric hindrance can also influence the final properties of the ADC. For instance, chemical modifications that introduce steric hindrance near a cleavable bond in the linker can enhance its stability in circulation, preventing premature drug release.[7][9] However, excessive steric hindrance can also slow down or prevent the intended enzymatic cleavage within the tumor cell, thereby reducing the efficacy of the ADC.[7]
Troubleshooting Guide: Strategies to Mitigate Steric Hindrance
When encountering challenges in PABC-PNP coupling, a systematic approach to troubleshooting is essential. The following guide details common problems, their underlying causes related to steric hindrance, and validated solutions.
Problem 1: Low or No Product Formation
Observed Issue: The reaction yield is significantly lower than expected, or no desired product is detected.
Underlying Cause: Severe steric hindrance around the reactive sites of the PABC-PNP linker and/or the drug molecule is preventing the nucleophilic attack required for carbamate bond formation.
Strategic Solutions:
-
Modification of Reaction Conditions:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of the thermal stability of your reactants.
-
Prolong Reaction Time: For sterically hindered reactions that proceed slowly, extending the reaction time can lead to a higher yield. Monitor the reaction progress by HPLC or LC-MS to determine the optimal time point.[10]
-
Optimize Solvent Choice: The choice of solvent can influence the conformation of the reactants and the transition state. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used and can facilitate the reaction.[10][11] Experimenting with different solvents or solvent mixtures may be beneficial.
-
-
Introduction of a Spacer:
-
PEGylation: Incorporating a polyethylene glycol (PEG) spacer between the bulky drug molecule and the reactive functional group can increase the distance between the sterically demanding moieties, thereby reducing steric clash.[12] PEGylation also has the added benefit of improving the solubility and pharmacokinetic properties of the resulting conjugate.
Experimental Protocol: Introducing a PEG Spacer
-
Select a suitable PEGylated linker: Choose a linker with a terminal functional group that can be readily coupled to your drug molecule (e.g., an NHS ester for reaction with an amine).
-
Couple the PEG linker to the drug: Follow a standard protocol for the chosen coupling chemistry.
-
Purify the PEGylated drug: Use appropriate chromatographic techniques (e.g., reverse-phase HPLC) to isolate the modified drug.
-
Proceed with the PABC-PNP coupling: React the purified PEGylated drug with the PABC-PNP linker under optimized conditions.
-
-
Use of Catalysts:
-
Base Catalysis: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), can be used to deprotonate the nucleophile, increasing its reactivity.
-
Additives: Additives like 1-Hydroxybenzotriazole (HOBt) can be used in conjunction with coupling reagents to facilitate the reaction.[10]
-
Problem 2: Formation of Significant Side Products
Observed Issue: Chromatographic analysis reveals the presence of multiple, undesired products alongside a low yield of the target conjugate.
Underlying Cause: When the desired reaction pathway is sterically hindered, alternative, less hindered pathways can become more favorable. This may involve reaction at other, more accessible functional groups on the drug molecule or decomposition of the reactants.
Strategic Solutions:
-
Employ Orthogonal Protecting Groups:
-
If your drug molecule has multiple reactive sites, protect the less hindered, more reactive sites with appropriate protecting groups. This will direct the PABC-PNP linker to react at the desired, albeit more sterically hindered, position.
-
-
Alternative Activation Chemistries:
-
If the PNP leaving group proves problematic, consider alternative methods for activating the PABC hydroxyl group. Reagents like 1,1'-Carbonyldiimidazole (CDI) or phosgene analogs can be used to form an activated intermediate in situ.
-
Coupling reagents commonly used in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), can also be effective for forming the carbamate bond between the PABC alcohol and an amine-containing drug, bypassing the need for a PNP-activated intermediate.[8]
Experimental Protocol: HATU-Mediated Coupling
-
Dissolve the PABC-linker component and the drug molecule in an appropriate aprotic solvent (e.g., DMF).
-
Add HATU (1.1-1.5 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
-
Data Presentation
The following table summarizes the potential impact of various strategies on the yield of a sterically hindered PABC-PNP coupling reaction, based on general principles and literature observations.
| Strategy | Expected Impact on Yield | Key Considerations |
| Increased Temperature | Moderate Increase | Risk of reactant degradation |
| Prolonged Reaction Time | Moderate to High Increase | Potential for side product formation over time |
| Introduction of PEG Spacer | High Increase | Requires additional synthetic steps |
| Use of HATU/DIPEA | High Increase | Cost of reagents, potential for epimerization in chiral centers |
| Protecting Group Strategy | High Increase | Requires additional protection and deprotection steps |
Visualization of Concepts
PABC-PNP Coupling Mechanism
Caption: Activation of PABC with PNP-chloroformate and subsequent coupling.
Steric Hindrance in PABC-PNP Coupling
Caption: Visual representation of steric hindrance preventing coupling.
Strategy: Introduction of a PEG Spacer
Caption: A PEG spacer alleviates steric hindrance for successful coupling.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information: Enzymatic Conjugation Using Branched Linkers for Constructing Homogeneous Antibody-Drug Conjugates. Retrieved from [Link]
-
Hingorani, D. V., et al. (2021). Tumor Activated Cell Penetrating Peptides to Selectively Deliver Immune Modulatory Drugs. Pharmaceuticals, 14(3), 269. Retrieved from [Link]
-
Sharma, S., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceutics, 13(7), 1039. Retrieved from [Link]
-
Perrino, E., et al. (2021). Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. Retrieved from [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3540. Retrieved from [Link]
-
de Jong, W. H., et al. (1998). Inhibition of the conjugation of PABA with glycine in vitro by sulfamoyl benzoic acids, sulfonamides, and penicillins and its relation to tubular secretion. Journal of Pharmacological and Toxicological Methods, 40(1), 15-24. Retrieved from [Link]
-
Dornan, D., et al. (2015). Effect of attachment site on stability of cleavable antibody drug conjugates. Molecular Cancer Therapeutics, 14(4), 971-981. Retrieved from [Link]
-
University of Siena. (2022). New reactions and substrates for orthogonal bioconjugation. Retrieved from [Link]
-
Poudel, Y. B., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Molecules, 28(22), 7629. Retrieved from [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 689359. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
Elgersma, R. C., et al. (2015). Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody–Drug Conjugate SYD985. Molecular Pharmaceutics, 12(6), 1813-1835. Retrieved from [Link]
-
Adams, L. A., et al. (2023). Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2). Bioorganic & Medicinal Chemistry Letters, 95, 129481. Retrieved from [Link]
-
Mosa, S., et al. (2018). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. Molecules, 23(11), 2969. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing. Retrieved from [Link]
-
Roy, M., & Basak, A. (2012). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry, 10(43), 8613-8621. Retrieved from [Link]
-
SigutLabs. (2025, May 15). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. Retrieved from [Link]
-
An, Z., et al. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry, 34(11), 1856-1871. Retrieved from [Link]
-
MCE. (n.d.). TCO-PEG1-Val-Cit-PABC-PNP. Retrieved from [Link]
-
Vector Laboratories. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design... [Video]. YouTube. Retrieved from [Link]
-
da Silva, J. G., et al. (2024). Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. Molecules, 29(11), 2634. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
ResearchGate. (2026). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Retrieved from [Link]
-
Digher, M., et al. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 2. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Inhibition of the conjugation of PABA with glycine in vitro by sulfamoyl benzoic acids, sulfonamides, and penicillins and its relation to tubular secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. njbio.com [njbio.com]
- 10. Tumor Activated Cell Penetrating Peptides to Selectively Deliver Immune Modulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
Phe-Lys vs. Val-Cit Linker Stability in Mouse Plasma: A Technical Comparison Guide
This guide provides an in-depth technical comparison of Phe-Lys (Phenylalanine-Lysine) and Val-Cit (Valine-Citrulline) linkers, specifically focusing on their stability profiles in mouse plasma.
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs), the choice of linker is critical for maintaining systemic stability while ensuring efficient payload release within the target cell.[1][2][3][4]
-
Val-Cit (Valine-Citrulline): The industry standard for cleavable linkers. It exhibits exceptional stability in human plasma but suffers from a species-specific instability in mouse plasma due to the extracellular enzyme Carboxylesterase 1c (Ces1c) .[1][2][4][5]
-
Phe-Lys (Phenylalanine-Lysine): An earlier generation linker (e.g., used in BR96-Dox). It is generally less stable than Val-Cit in both human and mouse plasma due to broader susceptibility to serum proteases.
Crucial Insight: While Val-Cit is unstable in mouse plasma, switching to Phe-Lys is not the solution for preclinical mouse studies. Phe-Lys is often more labile than Val-Cit in murine models. The recommended alternatives for mouse stability are Val-Ala linkers or the use of Ces1c-knockout mice .
Mechanistic Comparison
The Mouse Plasma Artifact (Ces1c)
The instability of Val-Cit in mouse plasma is a well-documented artifact that complicates the translation of efficacy data from mice to humans.[1][2][5]
| Feature | Val-Cit Linker | Phe-Lys Linker |
| Primary Cleavage Enzyme (Lysosome) | Cathepsin B (Specific cleavage at Cit-PABC bond) | Cathepsin B (Cleaves, but less specific; also susceptible to other proteases) |
| Mouse Plasma Instability Cause | Carboxylesterase 1c (Ces1c) .[2][4][5][6] This extracellular enzyme, found in mouse but not human plasma, hydrolyzes the linker or the carbamate bond.[7] | Broad Proteolytic Activity . Phe-Lys is a substrate for a wider range of serum proteases, leading to faster non-specific degradation. |
| Human Plasma Stability | High . (t1/2 > 10 days). Stable in circulation; ideal for clinical use.[6] | Moderate . (t1/2 ~ 3–5 days). Susceptible to slow hydrolysis by human serum proteases. |
Pathway Diagram: Cleavage Mechanisms
Figure 1: Differential cleavage pathways. Val-Cit is stable in human plasma but cleaved by Ces1c in mouse plasma.[1][2][3][4][5] Phe-Lys faces broad proteolytic challenges in both.
Comparative Experimental Data
The following data summarizes key findings from literature comparing these linkers (specifically PABC-containing variants).
Plasma Half-Life Comparison
| Matrix | Val-Cit-PABC (t1/2) | Phe-Lys-PABC (t1/2) | Interpretation |
| Mouse Plasma | ~80 Hours * (Variable) | ~12.5 Hours | Phe-Lys is significantly less stable than Val-Cit in mouse plasma.[3] |
| Human Plasma | > 230 Days (Extrapolated) | ~80 Days (Extrapolated) | Val-Cit is superior for human clinical applications. |
| Lysosomal Cleavage | Fast (Specific) | Slower (Less Specific) | Val-Cit provides a cleaner release profile in the lysosome. |
*Note: While Val-Cit has a measurable half-life in mouse plasma (sometimes cited as days), the release of toxic payload is sufficient to cause systemic toxicity (neutropenia) and confound efficacy results, leading to its classification as "unstable" for sensitive murine studies.
Key Literature Findings
-
Dorywalska et al. (2016): Identified Ces1c as the specific enzyme responsible for Val-Cit instability in mice.
-
Dubowchik et al. (2002): Established Val-Cit as the superior linker over Phe-Lys due to the latter's general instability in human plasma.
-
Seiple et al. (2018): Demonstrated that Val-Ala (Valine-Alanine) linkers resist Ces1c cleavage while maintaining Cathepsin B sensitivity, making Val-Ala the preferred alternative for mouse studies.
Experimental Protocol: Plasma Stability Assay
This protocol is designed to quantify linker stability and payload release in mouse plasma.[8]
Workflow Diagram
Figure 2: Step-by-step workflow for assessing ADC linker stability in plasma.
Detailed Methodology
-
Preparation:
-
Thaw BALB/c mouse plasma (lithium heparin) and Human plasma (control) at 37°C.
-
Prepare ADC stock solution (e.g., 10 mg/mL in PBS).
-
-
Incubation:
-
Spike ADC into plasma to a final concentration of 10–100 µg/mL .
-
Incubate in a water bath or thermomixer at 37°C .
-
Control: Incubate ADC in PBS/BSA buffer to assess thermal instability.
-
-
Sampling:
-
Collect aliquots (e.g., 50 µL) at T=0, 6, 24, 48, 72, and 96 hours.
-
-
Extraction (Protein Precipitation):
-
Add 150 µL of ice-cold Acetonitrile (containing internal standard) to the aliquot.
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis (LC-MS/MS):
-
Inject the supernatant onto a C18 reverse-phase column.
-
Monitor the transition for the free payload (e.g., MMAE) and the Internal Standard .
-
Note: To measure total conjugated ADC remaining, a separate "conjugated drug" ELISA or affinity-capture LC-MS workflow is required.
-
-
Calculation:
-
Plot "Free Payload Concentration" vs. Time.
-
Calculate % Release =
.
-
Recommendations
-
Do NOT use Phe-Lys as a "stable alternative" for mouse studies. It is less stable than Val-Cit in both human and mouse matrices.[3][9]
-
For Mouse Efficacy Studies:
-
Option A (Best): Use Val-Ala linkers. They are resistant to Ces1c but cleavable by lysosomal Cathepsin B.
-
Option B (Alternative): Use Ces1c-knockout mice or SCID mice with Ces1c inhibitors (e.g., bis(p-nitrophenyl) phosphate), though inhibitors may have off-target toxicities.
-
-
For Human Clinical Candidates: Val-Cit remains the gold standard due to its superior stability profile in human plasma.[1][5]
References
-
Dorywalska, M., et al. (2016).Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma. Molecular Cancer Therapeutics.
-
Seiple, I. B., et al. (2018).Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.
-
Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates. Bioconjugate Chemistry.[1][10]
-
Anami, Y., et al. (2018).Structures and plasma stability of cathepsin-responsive cleavable linkers.
Sources
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. communities.springernature.com [communities.springernature.com]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Kinetics of Cathepsin B Cleavage: Phe-Lys vs. Val-Cit Linkers
Executive Summary
In the design of Antibody-Drug Conjugates (ADCs), the linker determines the delicate balance between systemic stability and rapid payload release.[][2][] While Valine-Citrulline (Val-Cit) has become the industry standard due to its robust plasma stability, Phenylalanine-Lysine (Phe-Lys) remains a critical benchmark for kinetic efficiency.
This guide provides an in-depth kinetic comparison of Phe-Lys and Val-Cit linkers. We analyze why Phe-Lys often exhibits superior catalytic efficiency (
Mechanistic Basis of Cleavage
To understand the kinetics, one must understand the enzyme's preference. Cathepsin B is a lysosomal cysteine protease with a distinct S2 binding pocket .
-
Phe-Lys (FK): The P2 Phenylalanine residue is highly hydrophobic and bulky, making it an ideal fit for the S2 pocket of Cathepsin B. This "lock-and-key" fit drives a high affinity (low
) and rapid turnover. -
Val-Cit (VC): Citrulline is a urea-based analog of Arginine. While accepted by Cathepsin B, it is less kinetically favored than Phenylalanine in the S2 position. However, its non-canonical nature renders it resistant to serum proteases (like trypsin) that typically cleave after basic residues.
Visualization: Cathepsin B Cleavage Mechanism
The following diagram illustrates the nucleophilic attack of the Cathepsin B active site Cysteine (Cys29) on the dipeptide linker.
Figure 1: Catalytic cycle of Cathepsin B.[4] The specificity is largely dictated by the P2 residue (Phe or Val) binding into the enzyme's S2 pocket.
Comparative Kinetic Data
The following data synthesizes seminal findings from Dubowchik et al. and subsequent validation studies. Note that while absolute values vary by payload (Doxorubicin vs. MMAE), the relative trends remain consistent.
Table 1: Kinetic Parameters (Substrate: Doxorubicin Conjugates)
| Kinetic Parameter | Phe-Lys (FK) Linker | Val-Cit (VC) Linker | Interpretation |
| Relative Cleavage Rate | ~30x Faster | 1x (Baseline) | FK is a significantly better substrate for CatB in isolation. |
| High | Moderate | CatB processes FK more rapidly once bound. | |
| Low (High Affinity) | Moderate | The hydrophobic Phe residue anchors tightly in the S2 pocket. | |
| Plasma Stability ( | < 24 Hours (Human) | > 60 Hours (Human) | FK is susceptible to non-specific serum proteases. |
| Lysosomal Efficiency | Excellent | Good | Both release payload effectively in the lysosome. |
The "Lysosomal Trap" Paradox
Expert Insight: If Phe-Lys is cleaved 30x faster, why isn't it the standard? The answer lies in selectivity , not speed.
-
Systemic Leakage: Phe-Lys is vulnerable to cleavage by plasma proteases (e.g., plasmin, trypsin-like proteases) before reaching the tumor. This causes systemic toxicity.
-
The Val-Cit Advantage: Val-Cit is kinetically "good enough" for lysosomal release but "invisible" to most plasma proteases. It sacrifices maximal catalytic efficiency for a wider therapeutic window.
Experimental Protocol: Measuring Cleavage Kinetics
To validate these kinetics in your own lab, use the following self-validating protocol. This workflow uses HPLC to quantify the release of a free payload (or a fluorogenic mimic like AMC) over time.
Reagents & Buffer Setup
-
Assay Buffer: 25 mM MES-Na, pH 6.0 (Mimics Lysosome).
-
Activator: 5 mM DTT (Essential: CatB is a cysteine protease; the active site thiol must be reduced to function).
-
Enzyme: Recombinant Human Cathepsin B (pre-activated).
-
Substrate: Z-Phe-Lys-PABC-MMAE vs. Z-Val-Cit-PABC-MMAE (10–100 µM).
Step-by-Step Workflow
-
Active Site Titration (Validation Step):
-
Why: Commercial enzymes vary in purity. You cannot calculate
without knowing . -
Method: Titrate CatB with E-64 (an irreversible cysteine protease inhibitor) using a standard substrate (Z-Arg-Arg-AMC). Plot residual activity vs. [E-64] to determine the true active concentration.
-
-
Substrate Preparation:
-
Prepare 10 mM stock solutions of FK and VC linkers in DMSO.
-
Dilute into Assay Buffer to range from 0.5
to 5 (typically 5 µM to 200 µM).
-
-
Reaction Initiation:
-
Pre-incubate enzyme in buffer + DTT for 15 mins at 37°C.
-
Add substrate to initiate reaction. Total volume: 100 µL.
-
-
Quenching & Analysis:
-
At time points (0, 5, 10, 30, 60 min), quench 20 µL aliquots into 80 µL cold acetonitrile (containing internal standard).
-
Centrifuge (10,000 x g, 5 min) to remove protein.
-
Analyze supernatant via HPLC (C18 column) or LC-MS/MS.
-
Visualization: Experimental Workflow
Figure 2: Standardized workflow for determining Michaelis-Menten kinetics of ADC linkers.
Troubleshooting & Expert Tips
-
Lag Phase: If you observe a lag in product formation, your CatB may be oxidizing. Ensure DTT or L-Cysteine is fresh.
-
Self-Immolation Kinetics: Remember that CatB cleavage yields an intermediate (Spacer-Payload). The subsequent 1,6-elimination of the PAB spacer is pH-dependent. At pH 6.0, this is fast, but if you quench with acid (pH < 3), you might stabilize the intermediate. Tip: Quench with ACN/Methanol rather than strong acid if monitoring the intermediate.
-
Mouse Model Artifacts: Be aware that rodent plasma contains Carboxylesterase 1C (Ces1C) , which can cleave Val-Cit linkers, mimicking instability that does not exist in humans.[2] Phe-Lys does not suffer from Ces1C sensitivity but has general proteolytic instability.
References
-
Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates.[5] Bioconjugate Chemistry.
-
Firestone, R. A., et al. (2002). Lysosomal targeting of drugs: the role of cathepsin B. Bioconjugate Chemistry.
-
Anami, Y., et al. (2018).[6] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.[2][7] Nature Communications. [2]
-
Caculitan, N. G., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B–Cleavable Antibody–Drug Conjugates. Cancer Research.[8]
Sources
- 2. communities.springernature.com [communities.springernature.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. debiopharm.com [debiopharm.com]
Comparative Guide: Impact of Ces1C Carboxylesterase on Phe-Lys vs. Val-Cit Linker Stability
The following guide is structured to address the specific translational challenge posed by Carboxylesterase 1C (Ces1C) in Antibody-Drug Conjugate (ADC) development. It moves beyond a simple definition to provide a comparative technical analysis of Phenylalanine-Lysine (Phe-Lys) versus Valine-Citrulline (Val-Cit) linkers, specifically focusing on the "mouse plasma liability" that plagues preclinical efficacy studies.
Executive Summary: The Translational Disconnect
In the development of Antibody-Drug Conjugates (ADCs), the "mouse plasma liability" is a critical bottleneck.[1][2] While human plasma is relatively devoid of aggressive carboxylesterases, mouse plasma contains high levels of Ces1C , a serine esterase that prematurely cleaves certain peptide linkers.[1]
This guide evaluates whether Phe-Lys offers a stability advantage over the industry-standard Val-Cit linker regarding Ces1C susceptibility.
The Verdict: Phe-Lys is NOT a stable alternative to Val-Cit for mitigating Ces1C liability. Historical and kinetic data indicate that while Val-Cit is susceptible to Ces1C (t1/2 ~80 hours in mouse plasma), Phe-Lys is significantly more labile (t1/2 ~12.5 hours), rendering it unsuitable for long-circulating ADCs in murine xenograft models.[3] For Ces1C resistance, researchers should instead prioritize Val-Ala or Acidic-Peptide (e.g., Glu-Val-Cit) linkers.
Mechanistic Analysis: Ces1C and Substrate Specificity
To understand why Phe-Lys fails to rescue stability, we must analyze the catalytic preference of Ces1C.
The Ces1C "Hydrophobic Trap"
Ces1C (Carboxylesterase 1C) is a serine hydrolase specific to rodents. Unlike human carboxylesterases (CES1/CES2) which are primarily hepatic, Ces1C circulates freely in mouse plasma.
-
Catalytic Mechanism: Ces1C possesses a large, hydrophobic substrate-binding pocket (S1/S2 subsites) designed to accommodate lipophilic esters and amides.
-
Val-Cit Interaction: The Valine residue is hydrophobic, but the Citrulline is polar (urea group). Ces1C tolerates this but cleaves it slowly compared to pure hydrophobic substrates.
-
Phe-Lys Interaction: Phenylalanine (Phe) contains a bulky, highly hydrophobic benzyl side chain. This residue fits perfectly into the hydrophobic S2 pocket of Ces1C, significantly accelerating the catalytic turnover (
) compared to Valine. Although Lysine is basic, the dominant hydrophobic interaction of the Phenylalanine drives the enzyme-substrate complex formation.
Pathway Visualization: The Liability Loop
The following diagram illustrates the differential cleavage pathways in Mouse vs. Human systems.
Caption: Comparative fate of linkers.[2][3][4][][6][7][8] Note that Ces1C in mouse plasma creates a "false negative" for efficacy and "false positive" for toxicity, with Phe-Lys being the more severe offender.
Comparative Performance Data
The following data synthesizes pivotal findings from early ADC structure-activity relationship (SAR) studies (e.g., Dubowchik et al., Dorywalska et al.).
Table 1: Plasma Stability Half-Life ( ) Comparison
| Parameter | Val-Cit (Valine-Citrulline) | Phe-Lys (Phenylalanine-Lysine) | Val-Ala (Valine-Alanine) |
| Mouse Plasma | ~80 Hours (Susceptible) | ~12.5 Hours (Highly Unstable) | > 10 Days (Resistant) |
| Human Plasma | > 10 Days (Stable) | > 10 Days (Stable) | > 10 Days (Stable) |
| Ces1C Specificity | Moderate Substrate | High Affinity Substrate | Non-Substrate |
| Cathepsin B Efficiency | High ( | High (Rapid cleavage) | Moderate to High |
| Primary Liability | Neutropenia (via Elastase) & Mouse Ces1C | General Plasma Proteolysis & Ces1C | Aggregation (if high DAR) |
Key Insight: Switching from Val-Cit to Phe-Lys actually worsens mouse plasma stability by a factor of ~6. The bulky Phenylalanine group acts as a "magnet" for the hydrophobic active site of Ces1C.
Experimental Protocols: Validating Linker Stability
To confirm these profiles in your specific ADC construct (as payload hydrophobicity influences linker exposure), use the following self-validating protocols.
Protocol A: Ex Vivo Mouse Plasma Stability Assay
This assay determines the aggregate cleavage rate by all plasma proteases, dominated by Ces1C.
Materials:
-
BALB/c Mouse Plasma (Lithium Heparin), pooled, non-frozen preferred.
-
Test ADC (1 mg/mL in PBS).
-
Internal Standard (e.g., deuterated payload or analog).
-
LC-MS/MS System (e.g., Q-Exactive).
Workflow:
-
Preparation: Dilute ADC to 10 µg/mL in mouse plasma.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling:
-
Timepoints: 0h, 6h, 24h, 48h, 72h, 96h.
-
Critical Step: For Phe-Lys, include early timepoints (2h, 4h) due to rapid degradation.
-
-
Extraction: Aliquot 50 µL plasma into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and quench enzymes.
-
Analysis: Centrifuge (14,000 x g, 10 min). Analyze supernatant via LC-MS/MS monitoring the release of Free Payload (e.g., MMAE, DXd).
-
Calculation: Plot % Free Payload vs. Time. Fit to first-order kinetics to derive
.
Protocol B: Recombinant Ces1C Specificity Assay
This assay confirms if the cleavage is specifically driven by Ces1C versus other proteases.
Workflow:
-
Enzyme: Recombinant Mouse Carboxylesterase 1C (rCes1C).
-
Inhibitor Control: Pre-incubate a control arm with Bis-p-nitrophenyl phosphate (BNPP) (100 µM), a broad esterase inhibitor.
-
Reaction: Incubate ADC (10 µM) with rCes1C (5 µg/mL) in PBS (pH 7.4) at 37°C.[9]
-
Readout:
-
If BNPP inhibits cleavage: The instability is Ces1C/Esterase driven.
-
If Phe-Lys cleaves despite BNPP: The instability involves other proteases (e.g., thrombin/plasmin), further confirming its unsuitability.
-
Strategic Recommendation: The "Val-Ala" Pivot
If your research goal is to improve upon Val-Cit stability in mouse models to bridge the translational gap, do not use Phe-Lys.
Recommended Alternatives:
-
Val-Ala (Valine-Alanine): The industry standard for Ces1C resistance. The smaller Alanine side chain does not fit the Ces1C hydrophobic pocket efficiently, yet remains cleavable by lysosomal Cathepsin B.
-
Glu-Val-Cit (Glutamic Acid-Val-Cit): The addition of a charged acidic residue (Glu) at the P3 position creates electrostatic repulsion with the Ces1C active site, effectively "masking" the linker from the enzyme while retaining human stability.
Decision Matrix Diagram
Caption: Decision tree for linker optimization. Phe-Lys is identified as a regression in stability optimization.
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link
- Establishes the baseline instability of Phe-Lys compared to Val-Cit in plasma.
-
Dorywalska, M., et al. (2016).[2] "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design." Molecular Cancer Therapeutics. Link
- Identifies Ces1C as the specific enzyme responsible for mouse plasma instability.
-
Anami, Y., et al. (2018).[2] "Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice."[2][10] Nature Communications. Link
-
Demonstrates the use of acidic residues to block Ces1C, contrasting with the susceptibility of hydrophobic linkers.[2]
-
- Seagen (Seattle Genetics) Patents/Publications. "Development of Val-Ala linkers for PBD ADCs." Industry standard reference for switching to Val-Ala to overcome Ces1C liability.
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: In Vitro Cytotoxicity Assays for Phe-Lys Based ADCs
Executive Summary
While Valine-Citrulline (Val-Cit) has become the industry "gold standard" for cleavable ADC linkers, Phenylalanine-Lysine (Phe-Lys) remains a critical tool in the bioconjugation arsenal, particularly when rapid enzymatic release is required.
This guide moves beyond basic protocol listing to analyze the in vitro performance of Phe-Lys ADCs. We will compare them directly against Val-Cit alternatives, dissect the Cathepsin B cleavage mechanism, and provide a self-validating cytotoxicity workflow designed to eliminate common artifacts seen in long-duration ADC assays.
Part 1: Mechanistic Basis & Linker Chemistry
To design a valid cytotoxicity assay, one must understand the release mechanism. Phe-Lys is a dipeptide linker designed to be stable in neutral blood pH but highly sensitive to lysosomal proteases, specifically Cathepsin B .
The Cathepsin B "Trap"
Unlike hydrazone linkers (pH-dependent), Phe-Lys relies on enzymatic turnover.
-
Key Insight: Phe-Lys is often cleaved faster by purified Cathepsin B than Val-Cit (up to 30-fold faster in some Doxorubicin models), potentially leading to higher potency in cells with high lysosomal flux.
-
The Spacer Requirement: Phe-Lys is almost always paired with a p-aminobenzyl carbamate (PABC) spacer. The enzyme cleaves the amide bond between Lysine and the PABC group, triggering a spontaneous 1,6-elimination that releases the free drug (payload).
Mechanism of Action Diagram
The following diagram illustrates the intracellular trafficking and specific cleavage event required for cytotoxicity.
Figure 1: Intracellular activation pathway of Phe-Lys ADCs. Note that cleavage is the rate-limiting step dependent on lysosomal Cathepsin B abundance.
Part 2: Comparative Analysis (Phe-Lys vs. Alternatives)
As a scientist selecting a linker, you are trading off stability for cleavage efficiency .
Technical Comparison Matrix
| Feature | Phe-Lys (Phenylalanine-Lysine) | Val-Cit (Valine-Citrulline) | Non-Cleavable (e.g., MCC) |
| Primary Cleavage Enzyme | Cathepsin B (High Specificity) | Cathepsin B (Broad Specificity) | Lysosomal degradation of Ab |
| Cleavage Rate (Pure Enzyme) | Very Fast (Often > Val-Cit) | Moderate/Fast | N/A |
| Plasma Stability (Human) | High | High | Very High |
| Plasma Stability (Mouse) | Poor (Susceptible to Ces1C) | Moderate (Susceptible to Ces1C) | High |
| Hydrophobicity | High (Phe is hydrophobic) | Moderate (Cit is polar) | Variable |
| Aggregation Risk | Higher (due to hydrophobicity) | Lower | Lowest |
| Bystander Effect | Yes (Payload dependent) | Yes (Payload dependent) | No (Charged metabolite trapped) |
Expert Insight: The Species Stability Paradox
Critical Warning: Do not rely on standard mouse models for PK/Toxicity data with Phe-Lys ADCs. Phe-Lys is highly susceptible to Carboxylesterase 1C (Ces1C) , an enzyme abundant in rodent plasma but absent in humans. This causes premature payload release in mice, leading to artificially high systemic toxicity and low tumor efficacy in xenografts.
-
Solution: Use Ces1c-knockout mice or focus on in vitro human plasma stability assays.
Part 3: Validated Experimental Protocol
Standard cytotoxicity assays (72h) often fail for ADCs because they do not account for the time required for internalization and lysosomal processing. This protocol is optimized for a 96-hour workflow.
Protocol: 96-Hour ADC Cytotoxicity Assay
Method: CellTiter-Glo (Luminescence) or MTT (Colorimetric) Objective: Determine IC50 of Phe-Lys ADC vs. Free Payload.
Step 1: Optimization of Seeding Density
-
Why: If cells overgrow by 96h, they enter a stationary phase, reducing metabolic activity and masking cytotoxicity.
-
Action: Perform a growth curve. Target 30-40% confluency at T=0. Typical seeding: 2,000–4,000 cells/well (adherent).
Step 2: Preparation of Conjugates
-
Critical Step: ADCs are sticky. Use Low-Binding tubes and tips.
-
Dilution Series: Prepare a 3-fold serial dilution (e.g., 9 points).
-
Start Concentration: 100 nM (antibody basis).
-
Control 1: Naked Antibody (Isotype Control).
-
Control 2: Free Payload (e.g., Free Doxorubicin) - establishes max kill potential.
-
Step 3: Incubation Workflow[1]
-
Seed cells in 90 µL media in opaque 96-well plates (for CTG). Incubate 24h for attachment.
-
Add 10 µL of 10x concentrated ADC dilutions.
-
Incubate for 96 hours at 37°C, 5% CO2.
-
Note: Do not change media. Removing media risks removing loosely attached dying cells.
-
Step 4: Readout (CellTiter-Glo Example)
-
Equilibrate plate to Room Temp (20 min).
-
Add 100 µL CellTiter-Glo reagent.
-
Shake (Orbital, 2 min) to lyse cells.
-
Incubate (10 min) to stabilize signal.
-
Read Luminescence (Integration: 1.0s).
Assay Workflow Diagram
Figure 2: Optimized 96-hour cytotoxicity workflow for Phe-Lys ADCs.
Part 4: Troubleshooting & Optimization (The "Senior Scientist" View)
When your assay fails or yields confusing data, check these three variables first.
The "Hook Effect" (Solubility Issues)
Phe-Lys linkers are hydrophobic. If conjugated to a hydrophobic payload (like PBDs or high-DAR MMAE), the ADC may aggregate at high concentrations.
-
Symptom: The cytotoxicity curve flattens or rises at the highest concentrations (precipitated ADC doesn't kill).
-
Fix: Ensure <5% organic solvent in the stock solution and check ADC monomer content via SEC-HPLC before dosing.
Antigen Expression Drift[2]
-
Symptom: IC50 shifts 10-fold between experiments.
-
Cause: Cell lines passaged too many times may downregulate the target antigen.
-
Fix: Always run a Flow Cytometry check on antigen receptor density (Bmax) alongside the cytotoxicity assay.
Lysosomal pH Sensitivity
-
Symptom: Phe-Lys ADC shows low potency despite high antigen binding.
-
Cause: Cathepsin B requires an acidic environment (pH ~5.0). Compounds like Chloroquine or Ammonium Chloride (sometimes present in buffers) can alkalinize lysosomes, inhibiting cleavage.
-
Fix: Ensure media buffers are standard and free of lysosomotropic agents.
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity."[2] Bioconjugate Chemistry, 13(4), 855-869.
-
Dorywalska, M., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma and Its Effect on ADC Efficacy." Molecular Cancer Therapeutics, 15(5).[3]
-
Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res, 32, 3526–3540.
-
Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery, 16, 315–337.
Sources
Publish Comparison Guide: Plasma Stability Profiling of (Ac)Phe-Lys(Alloc) Conjugates
This guide provides a comprehensive technical framework for profiling the plasma stability of (Ac)Phe-Lys(Alloc) conjugates. It is designed for researchers evaluating linker technologies for Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs).
Executive Summary
The (Ac)Phe-Lys(Alloc) dipeptide is a specialized linker motif derived from the classical Cathepsin B-cleavable Phe-Lys sequence. Unlike the standard Val-Cit (Valine-Citrulline) linker, which utilizes a urea side chain, the Lysine here is protected with an Allyloxycarbonyl (Alloc) group.
In the context of plasma stability profiling, this linker presents a unique profile: the Alloc group masks the basic
Part 1: Mechanistic Insight & Comparative Landscape
The Molecule: (Ac)Phe-Lys(Alloc)[1][2][3][4][5]
-
Structure: Acetylated Phenylalanine linked to a Lysine with an Alloc-protected side chain.[1][2]
-
Role: Typically serves as a protease-cleavable linker.[2] The Alloc group renders the P1 residue (Lysine) neutral and lipophilic, similar to Citrulline, but with greater steric bulk.
-
Cleavage Mechanism: Designed for lysosomal degradation by Cathepsin B .[3][4] Upon cleavage of the amide bond between Lys(Alloc) and the spacer (e.g., PABC), the payload is released.
Comparative Analysis: (Ac)Phe-Lys(Alloc) vs. Alternatives
The following table contrasts the (Ac)Phe-Lys(Alloc) linker with the industry gold standard (Val-Cit) and the "unprotected" Phe-Lys.
| Feature | (Ac)Phe-Lys(Alloc) | Val-Cit (Standard) | (Ac)Phe-Lys (Free Amine) |
| Plasma Stability (Human) | High. The Alloc group sterically hinders non-specific plasma proteases. | High. Very stable in human plasma ( | Moderate/Low. Susceptible to trypsin-like proteases in blood due to positive charge. |
| Plasma Stability (Mouse) | Variable. Susceptible to Ces1c esterases due to lipophilicity. | Low. Rapidly cleaved by Ces1c (requires structural modification to stabilize). | Low. Rapid clearance/cleavage. |
| Lysosomal Efficiency | Moderate. Cathepsin B accepts neutral P1 residues (like Cit), but Alloc bulk may slow kinetics. | High. Optimized substrate for Cathepsin B. | High. Natural substrate, but high premature release risk. |
| Hydrophobicity | High. Alloc adds significant lipophilicity. | Moderate. Citrulline is polar but neutral. | Low. Lysine is positively charged/hydrophilic. |
| Aggregation Risk | High. Increased risk of hydrophobic aggregation in ADCs. | Low/Moderate. | Low. Charge repulsion helps solubility. |
Mechanism of Instability (The "Why")
In plasma, instability arises from two main sources:
-
Proteolytic Cleavage: Premature hydrolysis of the amide bond by circulating proteases (e.g., Thrombin, Plasmin). The Alloc group mitigates this by removing the positive charge required by trypsin-like enzymes.
-
Esterase Activity: The Alloc group itself contains a carbonate/allyl motif. While generally stable, high esterase activity (specifically in rodent models) can theoretically attack the carbamate or the linker-payload ester bond.
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating by including both negative (non-cleavable) and positive (rapidly degraded) controls within the same run.
Materials & Reagents
-
Test Article: (Ac)Phe-Lys(Alloc)-PABC-[Payload] (10 mM DMSO stock).
-
Matrices: Pooled Human Plasma (Lithium Heparin), Pooled Mouse Plasma (for species comparison).
-
Internal Standard (IS): Tolbutamide or Warfarin (1 µM in Acetonitrile).
-
Positive Control: Propantheline (esterase sensitive) or Procaine.
-
Negative Control: (Ac)Phe-Lys(Alloc) with a non-cleavable amide payload (if available) or a known stable ADC linker (e.g., Val-Cit-MMAE).
Step-by-Step Workflow
Step 1: Preparation (T=0)
-
Thaw plasma at 37°C. Centrifuge at 4000 rpm for 5 min to remove particulates.
-
Spike Test Article into plasma to a final concentration of 1 µM (ensure DMSO < 0.5% v/v).
-
Critical Step: Immediately transfer 50 µL to a quench plate (containing 200 µL IS-Acetonitrile) to establish the true T=0 baseline.
Step 2: Incubation
-
Incubate the remaining spiked plasma in a shaking water bath at 37°C.
-
Timepoints: 0, 1h, 4h, 8h, 24h, 48h (extend to 72h-96h if high stability is expected).
Step 3: Sampling & Quenching
-
At each timepoint, transfer 50 µL of plasma into a 96-well plate.
-
Add 200 µL of Ice-Cold Acetonitrile containing Internal Standard .
-
Vortex vigorously for 1 min (Protein Precipitation).
-
Centrifuge at 4000g for 15 min at 4°C.
Step 4: Analysis (LC-MS/MS)
-
Inject 5 µL of the supernatant onto a C18 Reverse Phase column.
-
Monitor the transition of the Parent Conjugate (Intact) and the Free Payload (Released).
-
Note: Monitoring the appearance of Free Payload is crucial to distinguish between linker cleavage and non-specific precipitation/binding.
-
Visualized Workflow (DOT Diagram)
Caption: Standardized workflow for plasma stability profiling, ensuring rigorous quenching and protein precipitation.
Part 3: Data Interpretation & Pathway Analysis
Calculating Stability
Plot the % Remaining of the parent conjugate over time (log scale).
Interpreting the Results
- hours: Highly Stable. Suitable for systemic circulation. The Alloc group is effectively shielding the linker.[]
-
hours: Unstable. Likely premature release.[6]
-
Check: Is the Free Payload increasing stoichiometrically?
-
Yes: Cleavage is occurring (Linker failure).
-
No: The conjugate might be binding to plasma proteins or precipitating (Formulation failure), or the Alloc group is being hydrolyzed to Free Phe-Lys (intermediate metabolite).
-
Degradation Pathways (DOT Diagram)
The following diagram illustrates the competing pathways for (Ac)Phe-Lys(Alloc).
Caption: Competing fates of the conjugate. Alloc removal (yellow path) renders the linker highly susceptible to rapid proteolysis.
References
-
Firestone, R. A., et al. (2016). Lysosomal cleavage of amino acid, dipeptide, and tripeptide linkers.Bioconjugate Chemistry . Link
-
Dorywalska, M., et al. (2016). Molecular basis of valine-citrulline-PABC linker instability in mouse plasma.Molecular Cancer Therapeutics . Link
-
Jain, N., et al. (2015). Current ADC Linker Chemistry.Pharm Res . Link
-
Creative Biolabs. (2024). Product Guide: (Ac)Phe-Lys(Alloc)-PABC-PNP Linker Systems.Link
-
BOC Sciences. (2024). Chemistry of Cathepsin B Cleavable Linkers.[7]
Sources
- 1. (Ac)Phe-Lys(Alloc)-PABC-PNP | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range [escholarship.org]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of self-immolation rates: PABC vs PAB linkers
Executive Summary
In the design of Antibody-Drug Conjugates (ADCs), the p-aminobenzyl (PAB) spacer is the industry standard for self-immolative release.[1] However, its performance varies drastically based on the linkage chemistry used to attach the payload.
This guide contrasts the two primary configurations:
-
PABC (p-aminobenzyl carbamate): The "Gold Standard" for amine-containing payloads (e.g., MMAE, MMAF). It exhibits rapid 1,6-elimination kinetics (
second) upon enzymatic activation. -
PAB-Ether/Carbonate: Used for hydroxyl-containing payloads (e.g., SN-38, Doxorubicin). These systems suffer from significantly slower self-immolation kinetics (
in minutes to hours), often requiring structural "tuning" (e.g., electronic substituents) to achieve therapeutically relevant release rates.
Key Takeaway: While PABC is a "plug-and-play" solution for amines, PAB-Ether systems require precise electronic modulation of the benzyl ring to prevent stalled release and aggregation.
Mechanistic Foundation: The 1,6-Elimination Cascade
The core mechanism for both linkers is the 1,6-elimination (aza-quinone methide formation). The driving force is the electron donation from the aniline nitrogen (revealed after protease cleavage) into the aromatic ring, expelling the leaving group (the payload).
Figure 1: Comparative Mechanism of PABC vs. PAB-Ether Elimination
Caption: The 1,6-elimination cascade. Note that for PABC, the decarboxylation is spontaneous, whereas PAB-Ether elimination is often rate-limited by the poor nucleofugality of the alkoxide leaving group.
Critical Analysis: PABC vs. PAB-Ether
Kinetic Disparity
The rate of self-immolation is governed by the nucleofugality (leaving group ability) of the payload.
-
PABC (Carbamate): The leaving group is a carbamic acid, which instantly decomposes into
and an amine. The formation of the stable molecule provides a massive thermodynamic sink, driving the reaction forward rapidly ( ). -
PAB-Ether: The leaving group is an alkoxide (or phenol). Alkoxides are poor leaving groups (
). Consequently, the 1,6-elimination is energetically unfavorable without assistance. The half-life can extend to hours, leading to the accumulation of the "Aniline Intermediate" (see Fig 1). This intermediate is often hydrophobic and can cause the ADC to aggregate or precipitate before releasing the drug.
Electronic Tuning (The "Knob" for Rate Control)
To accelerate PAB-Ether elimination, researchers must modify the electronic properties of the PAB ring.
-
Hammett Correlation: The rate of elimination correlates with the electron density on the benzyl ring.
[2] -
Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or methyl (-Me) at the ortho or meta positions of the PAB ring stabilize the developing positive charge in the transition state (or destabilize the ground state relative to the TS), accelerating the rate.
-
Electron-Withdrawing Groups (EWGs): While EWGs on the payload (e.g., a nitrophenol) improve leaving group ability, EWGs on the PAB spacer itself generally slow down the formation of the quinone methide.
Stability Profile (The Mouse Plasma Trap)
A critical artifact in preclinical development is the instability of PABC linkers in mouse plasma.
-
Mechanism: Mouse plasma contains Carboxylesterase 1C (Ces1c) , which is not present in humans. Ces1c cleaves the carbamate/ester bond extracellularly, causing premature drug release.
-
Solution: Chemical modification of the PABC ring (e.g., ortho-substitution) can sterically hinder Ces1c without preventing intracellular Cathepsin B cleavage.
Experimental Protocols
Protocol A: Kinetic Determination of Self-Immolation (HPLC)
Objective: To measure the half-life (
-
Substrate Preparation: Synthesize a model PAB-linker-payload construct (e.g., Val-Cit-PAB-Payload).
-
Enzymatic Activation:
-
Incubate substrate (
) in acetate buffer (pH 5.0, mimicking lysosome) at . -
Add Cathepsin B (
) and DTT ( ) to activate the enzyme.
-
-
Quenching & Monitoring:
-
At time points
min, withdraw aliquots. -
Crucial Step: Immediately acidify with 10% trichloroacetic acid (TCA) or inject directly into HPLC with an acidic mobile phase (pH 2.0). Acidification protonates the aniline, freezing the 1,6-elimination reaction.
-
-
Analysis:
-
Monitor three species via UV/Vis (254/280 nm):
-
Intact Linker-Payload.
-
Aniline Intermediate (The species undergoing immolation).
-
Free Payload.
-
-
Calculate
by fitting the decay of the Aniline Intermediate to a first-order rate equation: .
-
Protocol B: Plasma Stability Profiling
Objective: To validate species cross-reactivity (Mouse vs. Human).
-
Incubation: Spike ADC or small molecule linker-payload into pooled plasma (Mouse Balb/c vs. Human) at
. -
Sampling: Incubate at
for 0, 4, 24, and 96 hours. -
Extraction: Perform protein precipitation with ice-cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g.
-
LC-MS/MS: Analyze supernatant for free payload.
-
Validation Criteria:
-
Human Plasma: < 5% free payload at 96h.
-
Mouse Plasma: If > 50% release at 24h, the linker is susceptible to Ces1c.
-
Data Summary: Comparative Performance
Table 1: Kinetic and Stability Comparison of PAB Variants
| Feature | PABC (Standard) | PAB-Ether (Unsubstituted) | PAB-Ether (Optimized) |
| Primary Payload Class | Amines (MMAE, Dox) | Alcohols (SN-38, Steroids) | Alcohols |
| Leaving Group | Carbamate ( | Alkoxide ( | Alkoxide |
| Self-Immolation | < 1 second (Instant) | 20 - 120 mins (Slow) | 1 - 5 mins |
| Rate Limiting Step | Enzymatic Cleavage | 1,6-Elimination | Enzymatic Cleavage |
| Req. Electronic Tuning | None (Robust) | High (Required) | Substituents (e.g., dimethyl) |
| Plasma Stability | High (Human), Low (Mouse) | Variable | High |
References
-
Firestone, R. A., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs." Molecular Cancer Therapeutics.[3] Link
-
Hay, M. P., et al. (2022).[2] "Electronic effects on the rate of 1,6-elimination of p-aminobenzyl linkers." Journal of Medicinal Chemistry. Link
-
Burke, P. J., et al. (2017). "Optimization of a PEGylated Glucuronide-MMAE Linker for Antibody-Drug Conjugates." Molecular Cancer Therapeutics.[3] Link
-
Staben, L. R., et al. (2016). "Targeted drug delivery through the traceless release of tertiary and heteroaryl amines from antibody-drug conjugates." Nature Chemistry. Link
-
Jain, N., et al. (2015).[1] "Current ADC Linker Chemistry." Pharmaceutical Research. Link
Sources
Navigating the Proteolytic Landscape: A Comparative Guide to Legumain and Cathepsin B Sensitive Peptide Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals vested in the next generation of targeted therapies, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of both efficacy and safety. Among the array of cleavable linker technologies, those sensitive to lysosomal proteases have become a clinical mainstay. This guide provides an in-depth, objective comparison of two prominent protease-sensitive linker systems: the well-established Cathepsin B-cleavable linkers and the emerging Legumain-sensitive alternatives. By delving into the fundamental biology of these enzymes and presenting supporting experimental data, we aim to equip you with the knowledge to make informed decisions in your drug development endeavors.
The Central Role of Protease-Cleavable Linkers in ADC Design
The fundamental premise of an ADC is the targeted delivery of a potent cytotoxic payload to cancer cells, thereby minimizing systemic toxicity. Protease-cleavable linkers are designed to be stable in the systemic circulation and to release the payload only upon internalization into the target cell and subsequent trafficking to the lysosome.[1] This intracellular compartment is rich in proteases that are often overexpressed in tumor cells, providing a targeted mechanism for drug release.[2] The ideal protease-sensitive linker exhibits high plasma stability, ensuring the ADC remains intact until it reaches its target, and is efficiently cleaved by the target protease within the lysosome to unleash the cytotoxic payload.[3]
Unveiling the Contenders: Legumain and Cathepsin B
Legumain (LGMN) and Cathepsin B (CTSB) are both lysosomal cysteine proteases that have been harnessed for ADC linker cleavage. However, they possess distinct enzymatic properties and expression patterns that significantly influence the performance of their respective linker systems.
Legumain (Asparaginyl Endopeptidase)
Legumain is a cysteine protease with a strict specificity for cleaving peptide bonds C-terminal to asparagine (Asn) and, to a lesser extent, aspartic acid (Asp) residues.[4] It is optimally active in the acidic environment of the lysosome (pH 4.5-5.5).[4] Notably, Legumain is frequently overexpressed in various solid tumors and is associated with tumor progression and metastasis.[5] This overexpression is not only confined to the tumor cells themselves but is also observed in tumor-associated macrophages (TAMs) within the tumor microenvironment (TME).[5]
Cathepsin B
Cathepsin B is a more promiscuous lysosomal cysteine protease, exhibiting both endopeptidase and exopeptidase activities.[6] It preferentially cleaves peptide bonds at the C-terminus of basic amino acids like arginine (Arg) and lysine (Lys), but can also cleave after other residues.[6] Like Legumain, Cathepsin B is upregulated in numerous cancers and plays a role in tumor invasion and metastasis.[7] Its activity is also optimal at acidic pH.[7]
A Head-to-Head Comparison of Linker Performance
The choice between a Legumain- or Cathepsin B-sensitive linker has profound implications for an ADC's therapeutic index. Below, we compare these two systems across key performance metrics, supported by experimental findings.
Specificity and Off-Target Cleavage
A critical challenge in linker design is ensuring that cleavage is restricted to the target protease within the tumor cell lysosome. Premature cleavage in circulation can lead to off-target toxicity.
Cathepsin B Linkers (e.g., Valine-Citrulline): The most widely used Cathepsin B-sensitive linker is the valine-citrulline (Val-Cit) dipeptide. While effective, this linker has demonstrated susceptibility to off-target cleavage by other proteases, most notably human neutrophil elastase.[8] This off-target activity is believed to contribute to dose-limiting toxicities such as neutropenia and thrombocytopenia observed with some Val-Cit-containing ADCs.[1] Furthermore, Val-Cit linkers exhibit instability in mouse and rat plasma due to cleavage by carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.[1]
Legumain Linkers (e.g., Asparagine-containing): Linkers designed with asparagine-containing sequences (e.g., Asn-Asn) have been shown to be highly specific for Legumain.[9] Crucially, these linkers are resistant to cleavage by neutrophil elastase, potentially offering a superior safety profile.[8] They also demonstrate excellent stability in both human and mouse serum, facilitating more reliable preclinical assessment.[10]
Stability in Circulation
The stability of the linker in the bloodstream is paramount to prevent premature drug release and associated systemic toxicity.
| Linker Type | Human Plasma Stability | Mouse Plasma Stability | Key Liabilities |
| Cathepsin B (Val-Cit) | Generally stable | Susceptible to Ces1C cleavage | Cleavage by neutrophil elastase |
| Legumain (Asn-Asn) | Highly stable | Highly stable | Potential for extracellular cleavage in the TME |
Table 1: Comparative Plasma Stability of Legumain and Cathepsin B Sensitive Linkers.
Efficacy and Payload Release
Ultimately, the success of a linker is determined by its ability to efficiently release the payload within the target cell, leading to potent and specific cell killing.
Direct comparative studies have shown that Legumain-cleavable ADCs can achieve comparable or even superior efficacy to their Cathepsin B-cleavable counterparts.[9] In a study comparing anti-CD79b ADCs with either an Asn-Asn (Legumain-cleavable) or Val-Cit (Cathepsin B-cleavable) linker, the Asn-Asn linked ADC was approximately seven times more potent in a high-Legumain expressing cell line.[9] Interestingly, both ADCs showed comparable cytotoxicity in a low-Legumain expressing cell line, suggesting that even basal levels of Legumain activity can be sufficient for effective payload release.[9]
However, it is worth noting that some studies have observed a minor increase in off-target activity with Legumain-cleavable ADCs in vitro, which has been attributed to the potential for Legumain secreted into the TME to cause extracellular linker cleavage.[11]
The Tumor Microenvironment: A Decisive Factor
The expression and activity of Legumain and Cathepsin B in the TME are critical considerations for linker selection.
Expression Profile: Both Legumain and Cathepsin B are overexpressed in a wide range of cancers. Data from The Human Protein Atlas indicates that Cathepsin B (CTSB) shows moderate to strong cytoplasmic positivity in most cancer tissues.[12] Legumain (LGMN) also exhibits elevated expression in many tumor types.[13]
Normal Tissue Expression: In normal tissues, Cathepsin B is widely expressed, which could contribute to off-target toxicities if the ADC is taken up by healthy cells.[12] Legumain expression in most normal tissues is generally low to moderate, with higher levels observed in tissues such as the kidney and placenta.[13][14] This more restricted expression pattern in normal tissues could translate to a wider therapeutic window for Legumain-cleavable ADCs.
Activity in the TME: While expression data is informative, enzymatic activity is the more direct determinant of linker cleavage. The acidic nature of the TME can favor the activity of both proteases. However, the differential expression in various cell types within the TME, such as tumor cells versus infiltrating immune cells, can influence which linker is more effectively cleaved in a specific cancer type.
Visualizing the Mechanism of Action
To conceptualize the process of ADC activation, the following diagram illustrates the key steps from systemic circulation to intracellular payload release.
Caption: ADC mechanism of action from circulation to payload release.
Experimental Protocols for Linker Evaluation
To empirically determine the optimal linker for a given ADC, rigorous experimental evaluation is essential. Below are foundational protocols for assessing linker cleavage and plasma stability.
Protocol 1: Lysosomal Cleavage Assay
This assay evaluates the efficiency of linker cleavage by lysosomal proteases.
Workflow Diagram:
Caption: Workflow for assessing ADC linker cleavage in lysosomal lysate.
Step-by-Step Methodology:
-
Preparation of Lysosomal Lysate:
-
Culture target cancer cells to confluency.
-
Harvest cells and wash with PBS.
-
Resuspend cells in a hypotonic buffer and homogenize.
-
Centrifuge to pellet nuclei and cell debris.
-
Isolate the lysosome-enriched fraction by differential or density gradient centrifugation.
-
Lyse the isolated lysosomes and determine the protein concentration.
-
-
Incubation:
-
In a microcentrifuge tube, combine the ADC (at a final concentration of, for example, 10 µM) with the lysosomal lysate in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Preparation and Analysis:
-
Centrifuge the quenched samples to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the cleavage kinetics (e.g., half-life of the intact ADC).
-
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the ADC linker in human and/or animal plasma.
Workflow Diagram:
Caption: Workflow for evaluating ADC linker stability in plasma.
Step-by-Step Methodology:
-
Incubation:
-
Spike the ADC into fresh human or animal plasma at a defined concentration (e.g., 50 µg/mL).
-
Incubate the plasma samples at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), remove an aliquot of the plasma.
-
-
Protein Precipitation:
-
Add cold acetonitrile (typically 3 volumes) to the plasma aliquot to precipitate proteins.
-
Vortex and incubate on ice.
-
-
Sample Analysis:
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the concentration of the intact ADC and any released payload.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life of the ADC in plasma.
-
Conclusion and Future Perspectives
The choice between a Legumain- and a Cathepsin B-sensitive linker is a nuanced decision that requires careful consideration of the target indication, the specific antigen, and the desired safety profile. While Cathepsin B-cleavable linkers have a proven track record in clinically approved ADCs, the emergence of Legumain-sensitive linkers offers a promising strategy to mitigate off-target toxicities and improve plasma stability. The enhanced specificity and favorable preclinical characteristics of Legumain-cleavable linkers position them as a compelling technology for the next generation of ADCs. As our understanding of the complex proteolytic landscape of the tumor microenvironment deepens, we can anticipate the development of even more sophisticated linker designs that further refine the targeted delivery of potent anti-cancer agents.
References
-
Liu, Y., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1623. [Link]
-
Benjamin, S. R., et al. (2021). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. mAbs, 13(1), 1960551. [Link]
-
Pillow, T. H., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. Cancer Research, 77(24), 7027–7037. [Link]
-
Miller, J. T., et al. (2021). Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers. Bioconjugate Chemistry, 32(5), 842–858. [Link]
-
D'Souza, C., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates. Preprints.org. [Link]
-
Spring, D. R. (2018). Cleavable linkers in antibody–drug conjugates. Future Medicinal Chemistry, 10(13), 1581-1585. [Link]
-
Bargh, J. D., et al. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361-4374. [Link]
-
Kim, E. G., & Kim, K. M. (2021). Therapeutic efficacy of antibody–drug conjugates in advanced solid tumors: a meta-analysis. Journal of Gynecologic Oncology, 32(5). [Link]
-
Ojo, V. I., et al. (2025). Studies to Understand the Stability and Liabilities of Legumain-cleavable Antibody-drug Conjugates. The Open Repository @ Binghamton (The ORB). [Link]
-
The Human Protein Atlas. (n.d.). Protein expression of LGMN. [Link]
-
The Human Protein Atlas. (n.d.). Protein expression of CTSB. [Link]
-
Kaspers, G. L., et al. (2022). Activity-Based Probes for Proteases Pave the Way to Theranostic Applications. Cancers, 14(3), 733. [Link]
-
The Human Protein Atlas. (n.d.). Tissue expression of LGMN - Primary data. [Link]
-
Bogyo, M., & Cravatt, B. F. (2007). Activity-Based Profiling of Proteases. Methods in Molecular Biology, 357, 369-386. [Link]
-
Jia, W., et al. (2020). Development of an efficient LC-MS peptide mapping method using accelerated sample preparation for monoclonal antibodies. Journal of Pharmaceutical and Biomedical Analysis, 178, 112933. [Link]
-
The Human Protein Atlas. (n.d.). CTSB protein expression summary. [Link]
-
The Human Protein Atlas. (n.d.). Tissue expression of LGMN - Primary data. [Link]
-
ResearchGate. (n.d.). How can you quantify peptides using LC/MS?[Link]
-
Koehler, M. F., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. bioRxiv. [Link]
-
Wang, Y., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
Ma'ayan Lab. (n.d.). CTSB Gene - Computational Systems Biology. [Link]
-
Edgington, L. E., et al. (2013). Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy. Theranostics, 3(8), 567–578. [Link]
-
Drag, M., & Salvesen, G. S. (2010). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. FEBS journal, 277(15), 3215-3226. [Link]
-
UniProt. (n.d.). CTSB - Cathepsin B - Homo sapiens (Human). [Link]
-
Cui, Y., et al. (2010). Cystatin E/M suppresses legumain activity and invasion of human melanoma. BMC Cancer, 10(1), 17. [Link]
-
Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations [Video]. YouTube. [Link]
-
Ma'ayan Lab. (n.d.). Human Protein Atlas - Computational Systems Biology. [Link]
-
Dall, E., & Brandstetter, H. (2016). The Mammalian Cysteine Protease Legumain in Health and Disease. Biological chemistry, 397(9), 827–844. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orb.binghamton.edu [orb.binghamton.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy [thno.org]
- 6. uniprot.org [uniprot.org]
- 7. Assay Procedure for Protease [sigmaaldrich.com]
- 8. acrobiosystems.com [acrobiosystems.com]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CTSB protein expression summary - The Human Protein Atlas [v19.proteinatlas.org]
- 13. Tissue expression of LGMN - Primary data - The Human Protein Atlas [proteinatlas.org]
- 14. LGMN protein expression summary - The Human Protein Atlas [proteinatlas.org]
Safety Operating Guide
(Ac)Phe-Lys(Alloc)-PABC-PNP proper disposal procedures
Operational Guide: Safe Disposal and Deactivation of (Ac)Phe-Lys(Alloc)-PABC-PNP
Part 1: Executive Safety Assessment
Compound Identity: (Ac)Phe-Lys(Alloc)-PABC-PNP Primary Hazard: Activated PNP Ester (p-Nitrophenyl Carbonate) Regulatory Status: Generates p-Nitrophenol (EPA Waste Code U170) upon hydrolysis.[1][2]
Critical Warning: This reagent contains a highly reactive p-nitrophenyl (PNP) carbonate ester.[1] Upon contact with moisture, alcohols, or amines, it releases p-nitrophenol , a toxic compound (Category 3 Oral Toxicity) and skin/eye irritant.[1][2] The PABC (p-aminobenzyl carbamate) spacer and peptide backbone are stable under standard disposal conditions, but the PNP group requires immediate chemical deactivation (quenching) before the material enters the waste stream.
Part 2: Safety & PPE Requirements
Before initiating any disposal procedure, ensure the following barrier protections are in place. The primary risk is inhalation of PNP dust and dermal absorption of the dissolved compound.
| PPE Category | Specification | Rationale |
| Respiratory | Fume Hood (Mandatory) | Hydrolysis releases p-nitrophenol vapors/dust; prevents inhalation.[1][2][3] |
| Hand Protection | Double Nitrile Gloves | The linker is designed to be lipophilic and reactive; double gloving prevents breakthrough.[2][3] |
| Eye Protection | Chemical Splash Goggles | Protects against splashes of the basic quenching solution.[2][3] |
| Clothing | Lab Coat (Buttoned) & Sleeves | Prevents skin contact with reactive dusts.[2][3] |
Part 3: The Chemistry of Deactivation (Expert Analysis)
To safely dispose of (Ac)Phe-Lys(Alloc)-PABC-PNP, we must chemically "break" the reactive PNP ester.[1] We utilize Nucleophilic Acyl Substitution to displace the toxic PNP group.
The Mechanism:
-
Hydrolysis/Aminolysis: We introduce a nucleophile (water, hydroxide, or a primary amine like Tris or Ethanolamine).
-
Displacement: The nucleophile attacks the carbonyl carbon of the carbonate, expelling the p-nitrophenolate anion.
-
Visual Validation (The "Yellow Check"): This is the self-validating aspect of the protocol. p-Nitrophenol is colorless in acidic/neutral conditions but turns a distinct bright yellow in basic solution (pH > 7.[1]5) due to the formation of the p-nitrophenolate anion.
-
No Yellow Color = Incomplete Quenching (or acidic pH).
-
Yellow Color = Successful release of PNP (Deactivation complete).
-
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Residual Solids (Empty Vials/Weigh Boats)
Use this for vials containing <50 mg of residue.
-
Solubilization: Add 1-2 mL of DMSO or DMF to the vial to fully dissolve the residual solid. Note: The linker is hydrophobic; water alone will not dissolve it efficiently.
-
Quenching: Add 2 mL of 1M NaOH or saturated Tris Base .
-
Observation: Vortex gently. The solution should turn bright yellow immediately.
-
Soak: Allow to stand for 15 minutes to ensure total hydrolysis.
-
Disposal: Pour the yellow solution into the Aqueous Basic/Toxic Waste container. Rinse the vial twice with acetone/ethanol and dispose of the vial in glass waste.
Scenario B: Bulk Disposal (Expired Reagent >100 mg)
Use this for full bottles or large reaction leftovers.
-
Preparation: Place a stir bar in a beaker inside the fume hood.
-
Dissolution: Dissolve the reagent in a minimal amount of Acetone or DMSO.
-
Active Quenching:
-
Prepare a solution of 10% Ethanolamine in Methanol (preferred) OR 1M NaOH .
-
Slowly add the quencher to the reagent solution while stirring.
-
Ratio: Use at least 5 molar equivalents of base relative to the linker.
-
-
Reaction Monitoring:
-
The mixture will turn deep yellow.
-
Stir for 30–60 minutes.
-
Validation: Take a 10 µL aliquot and dilute into water. If the pH is basic (>8) and the color persists, hydrolysis is complete.
-
-
Neutralization (Optional but Recommended):
-
Slowly add 1M HCl until the pH reaches ~7–8.
-
Note: If you acidify too much (pH < 7), the yellow color will disappear (reverting to protonated p-nitrophenol), but the ester is still destroyed.[1] Do not acidify below pH 5 to avoid precipitating the peptide components unpredictably.
-
-
Final Waste Stream: Transfer to Halogenated Organic Waste (if DCM was used) or Non-Halogenated Organic Waste (if Acetone/DMSO used). Label clearly as "Contains p-Nitrophenol."[1]
Part 5: Waste Categorization & Regulatory Compliance
Proper labeling prevents downstream accidents.
| Component | Classification | EPA Waste Code | Disposal Stream |
| p-Nitrophenol | Toxic / Irritant | U170 | Toxic Organic Waste |
| Solvents (DMSO/DMF) | Organic Solvent | F003 (Ignitable) | Non-Halogenated Organic |
| Quenched Linker | Non-Hazardous Peptide | N/A | Organic Waste |
Spill Contingency: If solid powder spills:
-
Do not sweep dry. This generates dust.
-
Cover with paper towels soaked in 1M NaOH .
-
Wait 5 minutes (towels will turn yellow).
-
Wipe up and dispose of towels as hazardous solid waste.
Part 6: Process Visualization
The following flowchart illustrates the decision logic and chemical workflow for safe disposal.
Figure 1: Logic flow for the chemical deactivation and disposal of PNP-linker reagents. The "Yellow Check" is the critical control point for safety.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Waste Codes (U-List). Retrieved from [Link][1]
Sources
A Researcher's Guide to the Safe Handling of (Ac)Phe-Lys(Alloc)-PABC-PNP
In the landscape of advanced drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs), the meticulous handling of specialized chemical linkers is paramount.[1][2][3] This guide provides essential safety and logistical information for researchers working with (Ac)Phe-Lys(Alloc)-PABC-PNP, a cleavable ADC linker. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also instills a deep understanding of the causality behind each safety recommendation, ensuring both personal safety and the integrity of your research.
The complex structure of (Ac)Phe-Lys(Alloc)-PABC-PNP necessitates a multi-faceted approach to safety. The molecule combines a dipeptide unit, a self-immolative para-aminobenzylcarbamate (PABC) spacer, an allyloxycarbonyl (Alloc) protecting group, and a para-nitrophenyl (PNP) activated ester.[1][2][4] Each of these components presents distinct handling considerations. The PNP ester, for instance, is a reactive group that warrants caution due to its similarity to p-nitrophenol, a compound known for its toxicity.[5][6][7]
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice.[8] For (Ac)Phe-Lys(Alloc)-PABC-PNP, the primary hazards are associated with the p-nitrophenyl group. P-nitrophenol is toxic if swallowed, harmful if it comes into contact with the skin or is inhaled, and can cause skin and eye irritation.[5][6][7] It may also cause damage to organs through prolonged or repeated exposure.[5][6] Given that the PNP group is a structural component of the linker, it is prudent to handle the entire molecule with the same level of caution.
Key Potential Hazards:
-
Toxicity: The presence of the p-nitrophenyl group suggests potential toxicity if ingested, inhaled, or absorbed through the skin.[5][6][7]
-
Irritation: May cause irritation to the skin and eyes upon direct contact.[5][11]
-
Sensitization: As with many peptide-based reagents, there is a risk of allergic skin reactions or respiratory sensitization.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure.[8][9][12] The following table outlines the recommended PPE for handling (Ac)Phe-Lys(Alloc)-PABC-PNP, with justifications rooted in the compound's chemical nature.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | To prevent skin contact with the potentially toxic and irritating compound.[8][9][13] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[14][15] |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes or airborne particles of the compound.[8][9][13] |
| Body Protection | Laboratory coat | To shield skin and personal clothing from contamination.[8][9] |
| Respiratory Protection | N95 respirator or use of a fume hood | Recommended when handling the solid compound to minimize inhalation of fine particles.[9] All handling of the solid should be performed in a certified chemical fume hood.[6][8] |
Operational and Disposal Protocols
Workflow for Safe Handling
The following diagram illustrates the recommended workflow for the safe handling of (Ac)Phe-Lys(Alloc)-PABC-PNP, from receiving to disposal.
Caption: A typical workflow for safely handling (Ac)Phe-Lys(Alloc)-PABC-PNP.
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure you have read and understood the potential hazards.[10] Work should be conducted in a well-ventilated laboratory, and a chemical fume hood should be used when handling the solid compound.[6][8]
-
Weighing and Transfer :
-
Dissolution :
-
Add the solvent to the solid slowly to avoid splashing.
-
Ensure the vial is securely capped before vortexing or sonicating to aid dissolution.
-
-
Reaction :
-
Perform all reactions in a chemical fume hood.
-
Keep the reaction vessel closed to prevent the release of any volatile byproducts.
-
-
Post-Reaction :
-
Quench the reaction carefully, if necessary.
-
Clean all glassware and equipment thoroughly after use.
-
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][11] Remove contaminated clothing.[5] If irritation persists, seek medical attention.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Seek immediate medical attention.[5]
-
Inhalation : Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[5][11]
-
Spills : In case of a spill, evacuate the area.[7] Wear appropriate PPE and contain the spill using an inert absorbent material.[7] Collect the absorbed material into a sealed container for disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.[7]
Disposal Plan
Proper disposal of (Ac)Phe-Lys(Alloc)-PABC-PNP and any associated waste is essential to prevent environmental contamination.
-
Solid Waste : Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste : Collect liquid waste containing the compound in a labeled, sealed container. Do not pour down the drain.[6][11][16]
-
Disposal Route : All waste should be disposed of as hazardous chemical waste through your institution's environmental health and safety office.[6][11]
References
- Spectrum Chemical. (2017).
- MedchemExpress.com. * (Ac)Phe-Lys(Alloc)-PABC-PNP | ADC Linker*.
- Sigma-Aldrich. (2025).
- Flinn Scientific. (2014).
- Fisher Scientific.
- Food and Drug Administration. (2020). FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol.
- UPRM. (2018).
- Precise PEG. (Ac)Phe-Lys(Alloc)-PABC-PNP.
- MedChemExpress. (Ac)Phe-Lys(Alloc)-PABC-PNP.
- CDH Fine Chemical.
- Bio-Synthesis. Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
- Hampshire College.
- Fisher Scientific. (2025). Safety Data Sheet: Nepsilon-Allyloxycarbonyl-Nalpha-Fmoc-L-lysine.
- SmartLabs.
- National Institutes of Health. (2023).
- CDN Isotopes. Alloc Protecting Group Removal Protocol.
- National Institutes of Health.
- Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling.
- AACR Journals.
- Benchchem. The Allyloxycarbonyl (Alloc)
- ResearchGate.
- Hampshire College.
- Thermo Fisher Scientific. (1996). Safety Data Sheet: Acetic acid, 4-nitrophenyl ester.
- Organic Chemistry Portal. Protective Groups.
- Organic Syntheses. Working with Hazardous Chemicals.
- ACS Publications.
- American Peptide Society. Peptide Synthesis for Beginners.
- National Institutes of Health. Lys-Phe | C15H23N3O3 | CID 151410.
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Thermo Fisher Scientific. Peptide Design: Principles & Methods.
- chymist.com. ESTERS.
- SciSpace.
- Creative Biolabs. (Ac)Phe-Lys(Alloc)
- ResearchGate.
- BOC Sciences. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- AAPPTec. (2021).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (Ac)Phe-Lys(Alloc)-PABC-PNP - Creative Biolabs [creative-biolabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. para-Nitrophenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. biovera.com.au [biovera.com.au]
- 9. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. uprm.edu [uprm.edu]
- 12. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 13. smartlabs.co.za [smartlabs.co.za]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. peptide.com [peptide.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
